Vanadium selenide (VSe2)
Description
Significance of Vanadium Selenide (B1212193) within Transition Metal Dichalcogenides (TMDs)
Vanadium selenide (VSe2) holds a special place within the family of transition metal dichalcogenides (TMDs). ontosight.ai As a member of the MX2 family, where M is a transition metal (Vanadium) and X is a chalcogen (Selenium), VSe2 exhibits the characteristic layered structure of TMDs. ontosight.airesearchgate.net This structure, with a layer of vanadium atoms sandwiched between two layers of selenium atoms, gives rise to anisotropic properties. ontosight.ai
What sets VSe2 apart from many other TMDs is its intriguing combination of properties. It is known for its high electrical conductivity, which is unusual for many materials in this class. ontosight.airesearchgate.net Furthermore, VSe2 displays interesting magnetic behavior and has been investigated for its potential in spintronic devices. acs.org The material is also recognized for its catalytic activity, particularly in reactions like the hydrogen evolution reaction (HER). ontosight.ai This diverse range of properties makes VSe2 a versatile material for research and development in electronics, energy storage, and catalysis. ontosight.ai
Overview of VSe2 Polymorphs (1T and 2H phases) and Their Distinct Research Relevance
Like many TMDs, vanadium selenide can exist in different structural forms, or polymorphs. The most commonly studied polymorphs of VSe2 are the 1T and 2H phases. These phases are distinguished by the coordination of the vanadium and selenium atoms. In the 1T phase, the coordination is octahedral, while in the 2H phase, it is trigonal prismatic. researchgate.net
The bulk form of VSe2 typically exists in the 1T phase, which exhibits metallic behavior. researchgate.netacs.org This high conductivity of the 1T phase is a key area of research for applications in transparent conductive films and electrodes. The 1T phase is also associated with a phenomenon known as a charge density wave (CDW), a collective electronic state that can influence the material's properties. clemson.edumdpi.com
In contrast, the 2H phase of VSe2 is often more stable in two-dimensional (2D), monolayer or few-layer forms. researchgate.netacs.org Interestingly, a structural phase transition from the metallic 1T phase to a semiconducting or insulating 2H phase can be induced, for example, by annealing. researchgate.netacs.org This ability to switch between metallic and semiconducting states is highly relevant for the development of phase-change electronic devices. The 2H phase has also been linked to the emergence of ferromagnetism at the 2D level. researchgate.net More recently, a 1T' phase, which is a distorted version of the 1T phase, has been observed in bilayer VSe2, further expanding the polymorphic landscape and research possibilities of this material. rsc.orgelsevierpure.com
| Phase | Coordination | Common Form | Electrical Property | Key Research Relevance |
| 1T | Octahedral | Bulk | Metallic | High conductivity, Charge Density Waves (CDW) |
| 2H | Trigonal Prismatic | 2D (monolayer/few-layer) | Semiconducting/Insulating | Phase-change devices, 2D ferromagnetism |
| 1T' | Distorted Octahedral | Bilayer | - | Polymorphism in TMDs, lattice dynamics |
Historical Context of VSe2 Research and Contemporary Advancements
Research into vanadium selenide has a history rooted in the broader exploration of transition metal dichalcogenides. Early studies focused on understanding its fundamental crystal structure and basic physical properties. A significant area of investigation has been the charge density wave (CDW) phenomenon in 1T-VSe2, which was observed to occur at low temperatures. mdpi.comresearchgate.net
In recent years, with the rise of nanoscience and the ability to create and manipulate two-dimensional materials, research on VSe2 has experienced a resurgence. A major advancement has been the successful synthesis of single-layer and few-layer VSe2. nih.gov This has opened the door to exploring its properties at the 2D limit, leading to the discovery of phenomena not observed in the bulk material, such as the enhanced stability of the 2H phase and the emergence of 2D ferromagnetism. researchgate.netacs.org
Modern research employs sophisticated techniques like molecular beam epitaxy (MBE) for controlled synthesis and scanning tunneling microscopy (STM) and angle-resolved photoemission spectroscopy (ARPES) to probe its atomic and electronic structure in unprecedented detail. mdpi.comnih.gov Contemporary studies are focused on harnessing the unique properties of VSe2 for next-generation technologies. This includes fabricating VSe2-based field-effect transistors, exploring its use as an electrode material in batteries and supercapacitors, and investigating its efficiency as a catalyst for clean energy applications. ontosight.ai The ability to manipulate the structural phases of VSe2, for instance through annealing or strain, is a key area of current research, aiming to tailor its properties for specific applications in nanoelectronics and catalysis. researchgate.net
Properties
IUPAC Name |
bis(selanylidene)vanadium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Se.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQOLGZNMNEYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[V](=[Se])=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Se2V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065300 | |
| Record name | Vanadium selenide (VSe2) | |
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Molecular Weight |
208.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12299-51-3 | |
| Record name | Vanadium selenide (VSe2) | |
| Source | CAS Common Chemistry | |
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| Record name | Vanadium selenide (VSe2) | |
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| Record name | Vanadium selenide (VSe2) | |
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| Record name | Vanadium selenide (VSe2) | |
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| Record name | Vanadium diselenide | |
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Electronic Structure Investigations of Vanadium Selenide
Fermi Surface Characteristics and Evolution in VSe2
The Fermi surface, which represents the boundary between occupied and unoccupied electron states at absolute zero temperature, is crucial for understanding the electronic properties of a material. In VSe2, the Fermi surface exhibits complex features that are closely linked to its structural and electronic instabilities.
Angle-Resolved Photoemission Spectroscopy (ARPES) has been a pivotal technique for directly visualizing the electronic band structure and Fermi surface of VSe2. Early ARPES studies on bulk 1T-VSe2 identified a Fermi surface composed of electron-like pockets centered at the M(L) points of the Brillouin zone. aps.org The main features of the electronic structure are a flower-like, V-3d derived Fermi surface and highly dispersive Se-4p derived bands that approach the Fermi level near the center of the Brillouin zone. researchgate.net
High-resolution ARPES experiments have provided a more detailed picture, revealing considerable wiggling of the Fermi surface along the wave vector normal to the layers (kz), indicating a degree of three-dimensionality despite the layered crystal structure. researchgate.net Some studies have reported the presence of multiple bands crossing the Fermi level, which were not resolved in earlier investigations. mdpi.comarxiv.org Specifically, along the K–Γ–K′ direction, small electron pockets have been identified. mdpi.com The use of different light polarizations in ARPES experiments has been crucial in revealing previously unobserved electronic states that contribute to the Fermi surface, highlighting the complexity of its topology. arxiv.orgnih.gov
| Feature | Description | Location in Brillouin Zone | References |
|---|---|---|---|
| Electron Pockets | Ellipsoidal or flower-like pockets derived from V 3d orbitals. | Centered at the M(L) points. | aps.orgmdpi.com |
| Se 4p Bands | Highly dispersive bands that approach the Fermi level. | Near the Γ point. | researchgate.net |
| Fermi Surface Warping | Significant variation of the Fermi surface along the kz direction. | - | researchgate.net |
| Small Electron Pockets | Additional small pockets resolved in high-resolution studies. | Along the K–Γ–K′ direction. | mdpi.com |
The concept of a pseudogap, a partial gap in the electronic density of states at the Fermi level, is central to the discussion of the charge density wave (CDW) phase in VSe2. The CDW transition in bulk 1T-VSe2 occurs at approximately 110 K. aps.orgmdpi.com Early photoemission experiments suggested the opening of a pseudogap, with estimations of its size ranging from 20 meV to 50 meV, based on the shift of a secondary peak just below the Fermi level. arxiv.orgnih.govresearchgate.net
ARPES studies below the CDW transition temperature have shown a suppression of spectral weight near the Fermi level in specific regions of the Fermi surface, particularly around the nested portions, which was interpreted as evidence for a pseudogap opening driven by three-dimensional Fermi-surface nesting. aps.orgresearchgate.net However, more recent high-resolution ARPES experiments have cast doubt on the existence of a true energy gap at the Fermi level corresponding to the CDW transition. mdpi.comarxiv.org These studies suggest that previously reported features, such as the warping of the electronic structure and energy shifts, are temperature-independent and therefore not directly attributable to the structural transition. mdpi.comresearchgate.net
In monolayer 1T-VSe2, a pseudogap with a Fermi arc has been observed at temperatures above the CDW temperature, a phenomenon that bears resemblance to high-temperature cuprates. arxiv.org At low temperatures, a complete insulating state with a finite energy gap across the entire Fermi surface is seen in monolayer VSe2. arxiv.org This suggests that charge and spin fluctuations may play a significant role in the formation of these novel electronic states. arxiv.org
Band Structure Calculations and Theoretical Models for VSe2
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in complementing experimental findings and providing a deeper understanding of the electronic band structure of VSe2.
DFT calculations have been widely employed to investigate the electronic and magnetic properties of VSe2 in its bulk, few-layer, and monolayer forms, considering both the T and H phases. dtic.milacs.org These calculations have successfully predicted the metallic nature of bulk and few-layer VSe2 in both T and H phases, as well as for the T-phase monolayer. dtic.milacs.org In contrast, the H-phase monolayer is predicted to be a semiconductor. dtic.milacs.org
The calculated band structures are generally in good agreement with experimental results from ARPES, confirming the positions of the V 3d and Se 4p bands relative to the Fermi level. aps.orgurfu.ru DFT has also been used to explore the stability of different structural phases and their corresponding electronic properties. researchgate.net For instance, calculations have shown that while bulk VSe2 is paramagnetic, monolayer VSe2 can exhibit ferromagnetism. urfu.ru Furthermore, DFT studies have investigated the electronic structure of VSe2 nanoribbons and nanotubes, predicting metallic or half-metallic behavior depending on their chirality and phase. dtic.milacs.org
| Structure | Phase | Predicted Electronic Property | References |
|---|---|---|---|
| Bulk | T | Metallic | dtic.milacs.org |
| Bulk | H | Metallic | dtic.milacs.org |
| Monolayer | T | Metallic | dtic.milacs.org |
| Monolayer | H | Semiconducting | dtic.milacs.org |
| Armchair Nanoribbon | H | Half-metallic | dtic.milacs.org |
Spin-orbit coupling (SOC), the interaction between an electron's spin and its orbital motion, can have a significant impact on the electronic band structure, particularly in materials containing heavier elements. In VSe2, the inclusion of SOC in DFT calculations can lead to the splitting of electronic bands. aip.org While some studies suggest that SOC does not produce an obvious splitting in the band structure of H-VSe2, it can induce a small bandgap opening. aip.org The partially filled d-orbitals of the vanadium atoms make SOC an active factor that can influence the magnetic anisotropy of the material. arxiv.org DFT calculations that include SOC are crucial for accurately describing the magnetic properties and potential for topological states in VSe2. researchgate.net
Dimensionality-Dependent Electronic Phenomena in VSe2
The electronic properties of VSe2 are highly sensitive to its dimensionality, with significant changes observed when transitioning from bulk to few-layer and monolayer forms. One of the most striking dimensionality-dependent phenomena is the emergence of ferromagnetism in two-dimensional VSe2, which is absent in its paramagnetic bulk counterpart. arxiv.orgsciopen.com
Furthermore, a metal-insulator transition has been reported in monolayer 1T-VSe2, in stark contrast to the metallic nature of the bulk material. arxiv.org This transition is accompanied by the formation of a pseudogap and Fermi arcs at higher temperatures, evolving into a fully gapped insulating state at low temperatures. arxiv.org The electronic properties of monolayer VSe2 are also found to be highly dependent on the substrate, which can influence its magnetic and electronic ground state. urfu.ru The structural phase of VSe2 can also be influenced by its thickness, with the 2H phase being thermodynamically favored in the 2D limit, leading to a metal-insulator transition upon annealing from the 1T phase. arxiv.org These findings underscore the critical role of quantum confinement and interfacial effects in determining the electronic behavior of VSe2 at the nanoscale.
Monolayer vs. Bulk Electronic Properties and Transitions
The electronic and magnetic properties of VSe2 exhibit significant differences between its bulk and monolayer forms. Bulk VSe2 is generally considered a paramagnetic metal. ossila.comarxiv.org It possesses a layered structure where individual Se-V-Se layers are held together by weak van der Waals forces. ossila.com Computationally, it has been shown that bulk VSe2 in both its T and H phases is a ferromagnetic metal. acs.orgacs.org
In contrast, monolayer VSe2 displays more complex and debated electronic behavior. Theoretical calculations suggest that the 1T phase of monolayer VSe2 is a ferromagnetic metal, while the H phase is a ferromagnetic semiconductor. acs.orgacs.orgresearchgate.net Experimental evidence has pointed towards the existence of robust, room-temperature ferromagnetism in VSe2 monolayers when grown on substrates like graphite (B72142). ossila.comarxiv.org However, other studies suggest that the ground state of a perfect VSe2 monolayer is nonmagnetic, a property attributed to the emergence of a Charge Density Wave (CDW) state. nsf.govacs.org
A key transition observed in VSe2 is the formation of a CDW, an ordered quantum state of matter. This transition is profoundly affected by the material's dimensionality. In bulk VSe2, a three-dimensional CDW with a 4a × 4a × 3c periodicity emerges at a transition temperature (TCDW) of approximately 110 K. ossila.comnsf.govacs.org Below this temperature, a periodic distortion of the lattice occurs, which is coupled to a modulation in the electron density.
In monolayer VSe2, the CDW instability is significantly enhanced. warwick.ac.uk The transition temperature is elevated, with values reported around 140 K and higher, and the periodicity of the CDW changes. warwick.ac.ukarxiv.org Unlike the 4x4x3 structure in bulk, monolayers have been observed to exhibit different CDW periodicities, such as √7 × √3 and 4 x 4. nsf.govarxiv.org This difference is attributed to the change in dimensionality, which alters the Fermi surface and electron-phonon coupling. nsf.govacs.org The CDW state in the monolayer is strong enough to open pronounced energy gaps over the Fermi surface. warwick.ac.uk Some research indicates a competition between the CDW state and ferromagnetism, with the CDW phase stabilizing the nonmagnetic ground state. nsf.govaps.org
Comparison of Electronic Properties: Monolayer vs. Bulk VSe2
| Property | Monolayer VSe2 | Bulk VSe2 |
|---|---|---|
| Predominant Phase | 1T | 1T |
| Electronic Nature | Metallic (1T phase) acs.orgacs.org / Semiconductor (H phase) acs.orgacs.org | Metallic ossila.com |
| Magnetic State | Debated: Ferromagnetic ossila.comarxiv.org or Nonmagnetic due to CDW nsf.govacs.org | Paramagnetic ossila.comarxiv.org |
| CDW Transition Temp. (TCDW) | Enhanced; ~140 K or higher warwick.ac.uk | ~110 K ossila.comacs.org |
| CDW Periodicity | √7 × √3, 4 × 4 nsf.govarxiv.org | 4 × 4 × 3 nsf.govacs.org |
Quantum Confinement Effects on Electronic States
The pronounced differences in the electronic properties between bulk and monolayer VSe2 are a direct consequence of quantum confinement. When the material is thinned down to a single atomic layer, the movement of electrons is restricted in the out-of-plane direction, while they remain free to move within the two-dimensional plane. This restriction fundamentally alters the electronic density of states (DOS). researchgate.net
In a 3D bulk material, the electronic states form continuous bands. As the dimensionality is reduced to 2D, these continuous bands are replaced by a series of discrete sub-bands, modifying the DOS near the Fermi level. researchgate.netyoutube.com This modification of the electronic structure is the root cause of the altered properties in monolayer VSe2.
The effects of quantum confinement on VSe2's electronic states manifest in several key ways:
Enhanced Interactions: In the 2D limit, screening effects are reduced, leading to an enhancement of electron-electron and electron-phonon interactions. acs.org This strengthening of interactions is a primary driver for the more robust CDW instability observed in the monolayer compared to the bulk. acs.orgwarwick.ac.uk
Modified Fermi Surface: The transition from a 3D to a 2D electronic system changes the shape and nesting properties of the Fermi surface. The specific nesting vectors dictate the periodicity of the resulting CDW state. The lack of a third dimension for the Fermi surface in the monolayer is a key reason for the different CDW periodicities (e.g., √7 × √3) compared to the bulk (4 × 4 × 3). nsf.gov
Emergence of Magnetism: The change in the DOS at the Fermi level due to quantum confinement can make the material more susceptible to magnetic ordering. While bulk VSe2 is paramagnetic, the altered electronic structure in the monolayer can favor a ferromagnetic ground state, as predicted by several theoretical studies and observed in some experiments. ossila.comacs.org
Essentially, quantum confinement acts as a powerful tuning parameter, driving VSe2 from a 3D paramagnetic metal with a specific CDW phase to a 2D material with a different, more stable CDW phase and potentially robust ferromagnetism. nsf.govwarwick.ac.uk
Charge Density Wave Cdw Phenomena in Vanadium Selenide
CDW Transition Mechanisms and Characteristics in VSe2
The formation of a charge density wave in VSe2 is a result of the system's propensity to lower its electronic energy, which instigates a periodic distortion of the crystal lattice. This transition from a normal metallic state to a CDW state is governed by intricate quantum mechanical processes.
Electron-Phonon Coupling Contributions to CDW Formation
A significant body of research suggests that electron-phonon coupling is a crucial factor in the emergence of the CDW state in VSe2. aps.orgrsc.org This interaction involves the coupling of electronic states with lattice vibrations, or phonons. In two-dimensional systems like VSe2, electron-phonon coupling is considered to play a more dominant role in CDW formation compared to Fermi-surface nesting. aps.org The softening of certain phonon modes, particularly the Eg mode, below the incommensurate CDW (I-CDW) transition temperature is a key indicator of this coupling. arxiv.org Raman spectroscopy studies have demonstrated a significant enhancement in the intensity of the Eg mode and anomalous phonon softening below the I-CDW onset, signifying the involvement of electron-phonon coupling. aps.orgarxiv.org This suggests that the electronic energy gain from the opening of a gap at specific points on the Fermi surface outweighs the elastic energy cost of the lattice distortion. aip.org
Fermi Surface Nesting Hypothesis and Re-evaluation for VSe2 CDW
The traditional model for CDW formation, the Fermi surface nesting hypothesis, posits that flat, parallel sections of the Fermi surface are connected by a single wavevector, leading to a divergence in the electronic susceptibility and a subsequent electronic instability. In bulk VSe2, nesting vectors that connect these flat segments of the Fermi surface have been considered responsible for the CDW transition that occurs around 110 K. rsc.org The CDW phase electronically manifests with a pseudogap at the Fermi level and a Fermi surface nesting along the CDW wave vector. nih.gov
However, recent studies have called for a re-evaluation of the primacy of this mechanism in VSe2. nih.govresearchgate.netaps.org Detailed Angle-Resolved Photoemission Spectroscopy (ARPES) experiments have revealed the presence of previously undetected multiple bands at the Fermi level. nih.govresearchgate.net These findings suggest that features previously attributed to Fermi surface nesting and CDW-induced warping may be the result of the complex k-space dispersion of these multiple bands and not directly correlated with a structural distortion. nih.govaps.org Some studies have even reported the presence of clear CDW orders in the absence of nesting vectors on the Fermi surface. rsc.org This indicates that while Fermi surface nesting may play a role, it might not be the sole or even the primary driving force for the CDW transition in VSe2. aip.org
Experimental Signatures of CDW Order in VSe2
The existence of a CDW state in VSe2 is substantiated by various experimental techniques that probe the electronic and structural properties of the material.
Angle-Resolved Photoemission Spectroscopy (ARPES) of CDW Gaps and Pseudogaps
ARPES is a powerful technique for directly visualizing the electronic band structure and the opening of energy gaps associated with the CDW transition. In VSe2, ARPES studies have provided evidence for the opening of a pseudogap at the Fermi level below the CDW transition temperature. nih.govacs.org However, the characterization of this gap has been a subject of debate. Early photoemission experiments noted a shift in a peak just below the Fermi level as an indication of a gap opening, though a complete suppression of spectral weight at the Fermi level was not observed. arxiv.org
More recent high-resolution ARPES experiments have presented a more complex picture. Some studies did not observe an energy gap around the M(L)-point of the Brillouin zone, where the effects of the CDW are expected to be strongest. arxiv.org In monolayer VSe2, CDW-induced gaps have been reported with varying sizes, for instance, a large gap of around 400 meV in simulations, which is significantly larger than the experimentally observed gaps of 55 meV and 100 meV. aps.org The table below summarizes some of the reported CDW gap values for monolayer VSe2.
| CDW Phase | Reported Gap Size (meV) | Reference |
| √3 × √7 | 55 | aps.org |
| √3 × √7 | 100 | aps.org |
| Mixed 2 × √3 − √3 × √7 | 26 | aps.org |
Furthermore, some ARPES data indicates that upon cooling, the V 3d and Se 4p bands shift to higher binding energies, and a CDW gap opening is evidenced by a shift in the leading-edge midpoint. researchgate.net The presence of multiple bands crossing the Fermi level complicates the interpretation of ARPES data, with some features previously attributed to the CDW now being understood as arising from these distinct bands. nih.govresearchgate.netaps.org
X-ray Diffraction and Scattering Studies of VSe2 Lattice Distortions
X-ray diffraction (XRD) and electron diffraction studies provide direct evidence of the periodic lattice distortions that accompany the CDW transition. These experiments have established the formation of a superlattice structure below the transition temperature. In bulk VSe2, a 3D CDW phase sets in at a transition temperature of approximately 110 K, characterized by a 4a × 4a × 3c periodic superlattice. nih.govarxiv.org X-ray and electron diffraction studies have confirmed this periodic lattice deformation, which leads to an incommensurate phase below 110 K and a commensurate 4a' × 4a' superlattice structure below 80 K (though it remains incommensurate along the c-axis). arxiv.org
High-pressure XRD studies have also been conducted to investigate the structural evolution of VSe2. These studies reveal anomalies in the c/a ratio, V-Se bond length, and Se-V-Se bond angle around 4 GPa, indicating an isostructural transition. arxiv.org At higher pressures, around 11 GPa, a first-order structural transition from the 1T phase to a 3R phase occurs due to the sliding of adjacent Se-V-Se layers. arxiv.org The table below summarizes the lattice parameters of VSe2 at ambient pressure.
| Lattice Parameter | Value (Å) | Reference |
| a | 3.36 | frontiersin.org |
| b | 3.36 | frontiersin.org |
| c | 6.09 | frontiersin.org |
In contrast to the bulk, monolayer VSe2 exhibits a different CDW periodicity. A √3 × √7 unit cell has been identified for VSe2 monolayers through scanning tunneling microscopy and first-principles calculations. acs.org
Interplay between CDW and Other Electronic Phases in VSe2
The CDW state in VSe2 does not exist in isolation but interacts with other potential electronic orders, most notably magnetism. Theoretical predictions have suggested ferromagnetic ordering in monolayer VSe2. acs.org However, experimental evidence from ARPES measurements demonstrates the absence of spin-polarized bands, which is consistent with the nonmagnetic nature of bulk VSe2. acs.org
A consensus is emerging that the intrinsic ferromagnetism in monolayer VSe2 is suppressed by the presence of the CDW. aps.org Density functional theory (DFT) calculations indicate that the CDW structure is energetically more favorable than the normal structure in both non-magnetic and antiferromagnetic states. aps.org Conversely, in the ferromagnetic state, the normal structure is energetically preferred over the CDW structure, implying that the CDW phase weakens ferromagnetic ordering. aps.org This suggests a strong competition between the CDW state and ferromagnetic order. aps.org Furthermore, calculations indicate the possibility of various antiferromagnetic fluctuations coexisting and competing with the ferromagnetic order and the experimentally observed CDW order. aps.org The stabilization of the nonmagnetic ground state in monolayer VSe2 is therefore attributed to the appearance of the CDW state. acs.org
CDW Influence on Magnetic Ground States
The emergence of a Charge Density Wave (CDW) state in Vanadium Selenide (B1212193) (VSe2) profoundly influences its magnetic ground state, leading to a suppression of ferromagnetism. acs.org While density functional theory (DFT) calculations have predicted ferromagnetic ordering in monolayer VSe2, experimental evidence from angle-resolved photoemission spectroscopy (ARPES) and X-ray magnetic circular dichroism (XMCD) points towards a nonmagnetic ground state. acs.orgacs.orgnsf.gov This discrepancy is resolved by the stabilization of this nonmagnetic state through the formation of a CDW. acs.orgnsf.gov
In its bulk form, VSe2 is a known paramagnet that develops a three-dimensional CDW with a 4a × 4a × 3c periodicity below a transition temperature of approximately 110 K. acs.org Ab initio calculations show that this CDW state causes a structural distortion that significantly reduces the density of states at the Fermi level, pushing the system toward a nonmagnetic state. acs.org While the normal state (without CDW) is predicted to be most stable as a ferromagnetic solution, the minimum-energy configuration at low temperatures corresponds to the nonmagnetic CDW ground state. acs.org
The situation in monolayer VSe2 is a subject of intense research, with debates surrounding its ferromagnetic and nonmagnetic states. osti.govaps.org A consensus is forming that intrinsic ferromagnetism in the monolayer is suppressed by the CDW. osti.gov Different CDW periodicities have been identified in monolayers, including √3 × √7 and 4x4 structures. acs.orgarxiv.org The √3 × √7 charge order state is energetically competitive with a ferromagnetic state, suggesting the experimentally observed CDW is indeed the nonmagnetic ground state. acs.orgnsf.gov However, the energy difference between nonmagnetic and various magnetic states (including ferromagnetic and antiferromagnetic) within the CDW structure is very small, indicating a strong competition between them. aps.orgornl.gov This competition suggests the possibility of antiferromagnetic fluctuations coexisting with the CDW and ferromagnetic order. aps.org
| VSe2 Form | CDW Periodicity | Magnetic State | Key Research Finding |
|---|---|---|---|
| Bulk | 4a × 4a × 3c | Nonmagnetic (in CDW phase) | The CDW causes a structural distortion and reduction in the density of states at the Fermi level, favoring a nonmagnetic ground state over a ferromagnetic one. acs.org |
| Monolayer | √3 × √7 | Nonmagnetic (Ground State) | The CDW state is energetically competitive with a ferromagnetic state and is identified as the nonmagnetic ground state, suppressing ferromagnetism. acs.orgnsf.gov |
| Monolayer | √3 × √7 | Competing States | A strong competition exists between nonmagnetic, ferromagnetic, and antiferromagnetic states, with energy differences less than 5 meV per formula unit. aps.orgornl.gov |
Pseudogap and Fermi Arc Formation Induced by Dimensionality Crossover
A critical consequence of reducing the dimensionality of VSe2 from a three-dimensional (3D) bulk crystal to a two-dimensional (2D) monolayer is the emergence of novel electronic states, including a pseudogap and Fermi arcs. arxiv.orgarxiv.org This phenomenon is driven by a 3D-2D crossover effect. arxiv.org While bulk VSe2 is metallic, monolayer 1T-VSe2 grown on substrates like bilayer graphene undergoes an anomalous metal-insulator transition, resulting in a complete insulating state with an energy gap across the entire Fermi surface at low temperatures. arxiv.orgarxiv.org
More remarkably, at temperatures above the CDW transition, monolayer VSe2 exhibits a pseudogap. arxiv.orgarxiv.org A pseudogap is a state where there is a partial energy gap at the Fermi level, meaning the density of states is significantly suppressed but not entirely eliminated. wikipedia.org This is accompanied by the formation of Fermi arcs, which are disconnected segments of a Fermi surface. arxiv.orgarxiv.org This electronic behavior, where a pseudogap and Fermi arcs coexist on a single Fermi surface, bears a strong resemblance to the physics observed in high-temperature cuprate (B13416276) superconductors. arxiv.orgarxiv.org This similarity suggests that charge or spin fluctuations may play a crucial role in creating these novel electronic states in seemingly different material systems. arxiv.org The dimensional crossover from 3D to 2D enhances electron-electron and electron-phonon interactions, which strengthens the CDW phase and contributes to this unique electronic reconstruction. acs.org
| Property | Bulk VSe2 (3D) | Monolayer VSe2 (2D) |
|---|---|---|
| Electronic State | Metallic arxiv.org | Insulating at low temperature arxiv.orgarxiv.org |
| CDW Transition Temp (TCDW) | ~110 K acs.org | Enhanced (TCDW2D > TCDW3D) acs.org |
| State Above TCDW | Normal metallic state | Pseudogap with Fermi arcs arxiv.orgarxiv.org |
| Driving Mechanism | Standard CDW formation | 3D-2D dimensionality crossover enhances quantum fluctuations acs.orgarxiv.orgarxiv.org |
Magnetic Properties and Spin Phenomena in Vanadium Selenide
Intrinsic Magnetism and Its Origins in VSe2 Systems
The magnetic character of VSe2 is highly dependent on its dimensionality. While the bulk material does not exhibit long-range magnetic order, reducing the material to a single atomic layer gives rise to emergent magnetism, the nature of which is still under investigation.
Ferromagnetism in Monolayer VSe2: Controversies and Evidence
The emergence of ferromagnetism in monolayer VSe2, particularly at room temperature, has been a topic of considerable discussion and controversy within the scientific community. researchgate.netarxiv.org Initial experimental reports provided strong evidence for robust ferromagnetic ordering in monolayer VSe2 grown on van der Waals substrates, a surprising finding given that bulk VSe2 is paramagnetic. researchgate.netarxiv.org This discovery positioned monolayer VSe2 as a promising candidate for spintronics applications. Subsequent studies using techniques like superconducting quantum interference device (SQUID) magnetometry, X-ray magnetic circular dichroism (XMCD), and magnetic force microscopy (MFM) have also reported room-temperature ferromagnetism in exfoliated 2D VSe2 flakes, with the monolayer exhibiting the strongest magnetic properties. aip.org
However, these findings have been met with conflicting reports. Some experimental and theoretical studies have failed to observe intrinsic ferromagnetism in pristine, monolayer VSe2. aip.orgacs.orgfigshare.com For instance, element-specific XMCD measurements on monolayer VSe2 grown by molecular beam epitaxy on graphite (B72142) did not show any signature of ferromagnetic coupling down to 16 K. aip.org This has led to a debate about the origin of the observed ferromagnetism, with suggestions that it might not be an intrinsic property of the ideal VSe2 monolayer.
The debate is further complicated by the existence of different structural phases (polymorphs) of VSe2. While much of the focus has been on the 1T phase, some studies have reported strong ferromagnetism in the 2H phase of VSe2, with a Curie-Weiss temperature up to 425 K, a property that is absent in the 1T phase and in the bulk material. acs.org This ferromagnetism in the 2H phase also appears to be thickness-dependent, weakening as the sample thickness increases. acs.org
Spin Frustration and Correlations in VSe2
Adding another layer of complexity to the magnetic landscape of VSe2, some studies have presented evidence of spin frustration in monolayer VSe2. aip.orgaip.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net This phenomenon arises from the geometric arrangement of magnetic moments in the crystal lattice. In the triangular lattice of monolayer VSe2, if the interactions between neighboring spins are antiferromagnetic (favoring anti-parallel alignment), it becomes impossible for all interactions to be simultaneously satisfied. aip.org This leads to a "frustrated" magnetic state where the spins exhibit subtle correlations but fail to establish a long-range magnetic order. aip.orgresearchgate.netresearchgate.net
Experimental evidence from temperature- and magnetic-field-dependent magnetization measurements supports the presence of spin frustration. aip.orgresearchgate.netresearchgate.net These studies show an absence of long-range magnetic order down to very low temperatures (2 K) and in high magnetic fields (up to 7 T). aip.orgresearchgate.netresearchgate.net This behavior is attributed to the near-energetic stability of both ferromagnetic and antiferromagnetic ground states, which can be influenced by atomic-scale structural features like rotational disorders and the presence of edges. aip.orgresearchgate.net Therefore, instead of a simple ferromagnet, monolayer VSe2 can be considered a frustrated magnet, a state that can give rise to exotic quantum phenomena. researchgate.net
Manipulation of Magnetic States in VSe2
The ability to control and manipulate the magnetic properties of VSe2 is crucial for its potential application in spintronic devices. Researchers have explored several avenues to tune its magnetic anisotropy, transition temperature, and spin polarization, including strain engineering and carrier doping.
Strain Engineering of Magnetic Anisotropy and Transition Temperature
Applying mechanical strain has emerged as a powerful tool to engineer the magnetic properties of two-dimensional materials, and VSe2 is no exception. researchgate.net Theoretical calculations have shown that both compressive and tensile strain can significantly modulate the magnetic moment and Curie temperature (TC) of monolayer 1T-VSe2. researchgate.net For instance, a pristine monolayer of 1T-VSe2 is predicted to have a TC of 260 K. researchgate.net Applying a compressive strain of -3% can substantially enhance the exchange parameter, leading to a predicted TC of 570 K. researchgate.net Conversely, tensile strain can also affect the magnetic moment. researchgate.net The in-plane magnetic anisotropy of the 1T-VSe2 monolayer is found to be robust under both compressive and tensile strains. researchgate.net
Strain can also induce magnetic transitions in few-layer VSe2. aip.org While monolayer 1T-VSe2 is intrinsically ferromagnetic, bilayer, trilayer, and quadlayer systems tend to have intralayer ferromagnetic coupling but interlayer antiferromagnetic (AFM) coupling. aip.org By applying an in-plane tensile strain of over 2%, a transition from an AFM to a ferromagnetic (FM) ground state can be induced in these few-layer systems, accompanied by an enhancement of the magnetic moment. aip.org This transition is attributed to structural deformation that breaks the symmetry of the interlayer orbital hybridization, which in turn induces ferromagnetism throughout the entire system via an intralayer super-exchange effect. aip.org
The following table summarizes the effect of strain on the magnetic properties of VSe2 based on theoretical calculations:
| Material | Strain Condition | Effect on Magnetic Moment | Effect on Curie Temperature (TC) | Magnetic Ground State |
| Monolayer 1T-VSe2 | -3% Compressive | Decreased to 0.68 µB/unit cell | Enhanced to 570 K | Ferromagnetic |
| Monolayer 1T-VSe2 | +3% Tensile | Increased to 1.03 µB/unit cell | Enhanced | Ferromagnetic |
| Bilayer 1T-VSe2 | >2% Tensile | Enhanced | - | Transition from AFM to FM |
| Trilayer 1T-VSe2 | >1% to 2% Tensile | Enhanced | - | Transition from (↑↓↑) to (↑↑↑) |
| Quadlayer 1T-VSe2 | >1% to 2% Tensile | Enhanced | - | Transition from AFM to FM |
This table is generated based on data from first-principles calculations and provides a predictive overview of strain effects.
Carrier Doping Effects on VSe2 Spin Polarization
Carrier doping, either by introducing electrons or holes, provides another effective means to manipulate the electronic and magnetic properties of VSe2. aip.orgfigshare.comaip.orgresearchgate.net First-principles calculations have demonstrated that through reasonable carrier doping, the H-phase of VSe2 (H-VSe2) can be transformed into a half-metal, exhibiting 100% spin polarization. aip.orgfigshare.comaip.orgresearchgate.net This means that at the Fermi level, the electronic states are available for only one spin direction, a highly desirable property for spintronic applications like spin filters and spin injectors. aip.org
Furthermore, carrier doping can be used to tune the magnetic anisotropy energy and the Curie temperature. aip.org For H-VSe2, a magnetic anisotropy energy of 581 µeV and a Curie temperature of 330 K have been theoretically predicted under carrier doping, making it a potentially robust material for room-temperature spintronics. aip.orgfigshare.comaip.orgresearchgate.net The ability to tune the easy-axis of magnetization through carrier doping adds another degree of freedom for designing magnetic memory and logic devices. aip.org The underlying mechanism for these doping effects lies in the modification of the electronic band structure and the density of states (DOS) around the Fermi level, which in turn influences the magnetic exchange interactions. aip.org
Proximity Effects in Vanadium Selenide (B1212193) Heterostructures
When VSe2 is brought into close proximity with other materials to form heterostructures, interfacial interactions can lead to emergent magnetic phenomena. This "magnetic proximity effect" is a key strategy for inducing or modifying magnetism in 2D materials.
In heterostructures where VSe2 is interfaced with a ferromagnetic material, such as iron (Fe) or cobalt (Co), a magnetic moment can be induced in the VSe2 layer. arxiv.orgresearchgate.netarxiv.org This is a significant finding, as it suggests that even if pristine VSe2 is not intrinsically ferromagnetic, it can be made magnetic through proximity to another magnetic material. arxiv.org Element-sensitive techniques have shown that after depositing an Fe overlayer on VSe2, an antiparallel alignment of magnetic moments appears at the V and Fe edges, indicating an induced ferromagnetism in VSe2 with an antiferromagnetic coupling to the Fe layer. arxiv.org Similarly, at the interface between Co and monolayer VSe2, a magnetic moment of about 0.4 µB per V atom can be induced, which is close to theoretical predictions. researchgate.netarxiv.org
The magnetic proximity effect is highly sensitive to the specific materials in the heterostructure and the quality of the interface. nih.gov For instance, the spin-dependent charge transfer and the proximity-induced exchange field can be controlled by the layered magnetic structure of the adjacent material. nih.gov The chemical stability of the VSe2 interface is also a crucial factor, as reactions at the interface can alter the electronic and magnetic properties. arxiv.org
Furthermore, the magnetic proximity effect can be utilized to tune other properties of VSe2. For example, in a heterostructure with NbSe2, the proximity effect can induce a strong out-of-plane magnetic anisotropy in 2H-VSe2, a desirable feature for high-density magnetic data storage. researchgate.net Proximity coupling with a multiferroic substrate like BiFeO3 can not only enhance the Curie temperature of VSe2 but also allow for the control of its magnetic phase (from ferromagnetic to antiferromagnetic) by switching the ferroelectric polarization of the substrate. acs.org These findings highlight the vast potential of designing VSe2-based heterostructures with tailored magnetic properties for advanced spintronic and magnetoelectric applications.
Magnetic Proximity Mediated by Zeeman-Type Spin-Orbit Interaction
The magnetic properties of two-dimensional (2D) materials like Vanadium Selenide (VSe2) can be significantly influenced by their proximity to other materials in a heterostructure. This phenomenon, known as the magnetic proximity effect, can be mediated by a Zeeman-type spin-orbit interaction, leading to novel magnetic behaviors not observed in the isolated VSe2 monolayer.
Theoretical studies, particularly those employing density functional theory (DFT), have explored the magnetic proximity effect in heterostructures composed of VSe2 and Niobium Diselenide (NbSe2). A key finding is that the interaction at the VSe2/NbSe2 interface can induce a significant change in the magnetic anisotropy of the VSe2 layer. arxiv.org In its pristine monolayer form, 2H-VSe2 is predicted to have an in-plane magnetic anisotropy, meaning the magnetic moments of the vanadium atoms prefer to align within the plane of the material. However, when VSe2 is placed in proximity with an NbSe2 substrate, the Zeeman-type spin-orbit interaction at the interface can induce a strong out-of-plane magnetic anisotropy. researchgate.net This transition of the magnetic easy axis from in-plane to perpendicular-to-the-plane is a crucial development for spintronic applications, as perpendicular magnetic anisotropy is a prerequisite for high-density magnetic data storage.
The underlying mechanism for this reorientation of the magnetic easy axis is the hybridization of the electronic bands of VSe2 and NbSe2 at the interface. arxiv.org This hybridization, coupled with the strong spin-orbit coupling inherent to NbSe2, effectively induces a Zeeman field in the VSe2 layer. This induced field is not uniform across the electronic bands and depends on the specific momentum of the electrons. The Zeeman-type spin-orbit interaction also has a profound impact on the valley polarization of the VSe2 system, which can be significantly reversed by the influence of the NbSe2 substrate. researchgate.net
While direct experimental measurement of the magnetic anisotropy energy (MAE) in VSe2/NbSe2 heterostructures is still an area of active research, DFT calculations for a similar transition metal dichalcogenide, a monolayer of Niobium Disulfide (NbS2), provide valuable insight. For an unstrained NbS2 monolayer, the calculated MAE is -1.82 meV, indicating a preference for in-plane magnetization. semanticscholar.org However, these calculations also show that the MAE can be tuned by applying strain, with a transition to out-of-plane anisotropy occurring at a critical strain of 7%. semanticscholar.org This suggests that strain engineering could be a viable method for controlling the magnetic anisotropy in VSe2-based heterostructures. The spin-splitting energy in monolayer NbSe2 has been observed to be around 0.1 eV, which is a testament to the significant spin-orbit coupling in this material that can influence a neighboring layer like VSe2.
The table below summarizes key theoretical findings related to the magnetic proximity effect in VSe2/NbSe2 and related systems.
| Parameter | System | Value/Observation | Method |
| Magnetic Anisotropy | 2H-VSe2/NbSe2 | Transition from in-plane to out-of-plane | DFT |
| Valley Polarization | 2H-VSe2/NbSe2 | Significantly reversed by NbSe2 substrate | DFT |
| Interlayer Hopping (tSF) | VSe2/NbSe2 | ~30 meV | DFT |
| Magnetic Anisotropy Energy | Monolayer NbS2 | -1.82 meV (in-plane) | DFT |
| Spin-Splitting Energy | Monolayer NbSe2 | ~0.1 eV | Experimental (ARPES) & DFT |
Tunneling Magnetoresistance in VSe2 Heterojunctions
Tunneling magnetoresistance (TMR) is a quantum mechanical phenomenon observed in magnetic tunnel junctions (MTJs), where the electrical resistance of the junction changes depending on the relative orientation of the magnetization of the two ferromagnetic electrodes separated by a thin insulating barrier. VSe2, with its intrinsic ferromagnetism, is a promising candidate for the ferromagnetic electrodes in van der Waals heterostructure-based MTJs.
Theoretical investigations have predicted exceptionally large TMR ratios in VSe2-based MTJs. In a heterostructure composed of graphene/VSe2/h-BN/VSe2/graphene, where VSe2 layers act as the ferromagnetic electrodes and a monolayer of hexagonal boron nitride (h-BN) serves as the tunnel barrier, the TMR is highly dependent on the rotational alignment of the h-BN layer. First-principles calculations have shown that the TMR ratio in this system can vary dramatically, from 2,328% to as high as 24,608%. The maximum TMR is predicted to occur at a twist angle of approximately 52.4°. This strong dependence on the twist angle is attributed to the modification of the d-orbital electronic states of the vanadium atoms at the VSe2/h-BN interface, which in turn alters the spin polarization at the Fermi level and influences the spin-dependent tunneling.
Another promising VSe2-based MTJ architecture involves a VSe2/MoS2 heterojunction, where Molybdenum Disulfide (MoS2) acts as the tunnel barrier. Theoretical studies of this system predict a large TMR of 846% at room temperature (300 Kelvin). The robust TMR in this heterostructure makes it a viable candidate for spintronic devices that can operate at ambient conditions. The significant difference in resistance between the parallel and anti-parallel magnetization states allows for reliable reading of the magnetic state. Furthermore, the strong spin Hall conductivity of MoS2 suggests the potential for efficient magnetization switching of the VSe2 free layer through spin-orbit torque (SOT), which is a crucial aspect for writing information in magnetic memory devices.
The following table summarizes the predicted TMR ratios for different VSe2-based heterojunctions.
| Heterostructure | Tunnel Barrier | Predicted TMR Ratio | Temperature | Key Finding |
| graphene/VSe2/h-BN/VSe2/graphene | h-BN | 2,328% - 24,608% | Not specified | TMR is highly dependent on the rotational angle of the h-BN layer. |
| VSe2/MoS2 | MoS2 | 846% | 300 K | Large TMR at room temperature with potential for SOT switching. |
Advanced Synthesis and Growth Methodologies for Vanadium Selenide
Vapor-Phase Growth Techniques for VSe2
Vapor-phase methods are renowned for producing highly crystalline, large-area films and single crystals with minimal contamination. These techniques involve the reaction of volatile precursors in a controlled environment, leading to the deposition and growth of the desired material on a substrate.
Chemical Vapor Deposition (CVD) is a powerful and versatile technique for synthesizing atomically thin two-dimensional (2D) materials, including VSe2. semanticscholar.org The process generally involves the volatilization of vanadium and selenium precursors, which then react and deposit onto a heated substrate. By carefully controlling parameters such as precursor concentration, temperature, and gas flow rates, the growth of VSe2 can be directed to form either continuous films or discrete single-crystalline nanosheets. nih.govuh.edu
One successful CVD strategy involves the selenium-driven gradual transformation of single-crystalline vanadium pentoxide (V2O5) nanosheets. nih.gov In this method, V2O5 nanosheets are first grown via the vapor-phase oxidation of vanadium dioxide (VO2) powder at high temperatures (e.g., 850 °C). nih.gov Subsequently, by systematically adjusting the vapor pressure of selenium, a stepwise transition from V2O5 to VSe2 is achieved. nih.gov This controlled vapor-phase approach has been shown to produce VSe2 nanosheets with high crystallinity. nih.gov Another approach reports the epitaxial growth of monolayer 2H-phase VSe2 on a mica substrate by introducing a salt (e.g., potassium iodide) into the precursor, which facilitates the phase-selective growth. acs.org The resulting 2D VSe2 nanosheets have been utilized in devices demonstrating threshold switching behaviors. rsc.org
| Parameter | Description | Example Value/Compound | Reference |
|---|---|---|---|
| Vanadium Precursor | The source material for vanadium. | Vanadium Dioxide (VO2), Vanadium Pentoxide (V2O5) | nih.gov |
| Selenium Precursor | The source material for selenium. | High-purity Selenium powder | nih.gov |
| Substrate | The surface on which VSe2 is grown. | Sapphire, SiO2/Si, Mica | nih.govacs.org |
| Growth Temperature | The furnace temperature during the deposition process. | ~850 °C | nih.gov |
| Carrier Gas | Inert gas used to transport precursor vapors. | Ar/H2 mixture | nih.gov |
Molecular Beam Epitaxy (MBE) is a highly precise thin-film deposition technique that occurs in an ultra-high vacuum environment (10⁻⁸ to 10⁻¹² Torr). wikipedia.org This method allows for atomic-level control over the growth process, making it ideal for fabricating high-purity, uniform, and atomically smooth monolayer VSe2 films. iphy.ac.cn In a typical MBE setup for VSe2 growth, elemental vanadium and selenium are evaporated from separate effusion cells. iphy.ac.cn The atoms travel in beams towards a heated substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG), where they adsorb and react to form an epitaxial film. iphy.ac.cnacs.org
The slow deposition rate, a key aspect of MBE, enables the film to grow epitaxially, layer by layer. wikipedia.org This precise control allows for the synthesis of large-area, single-crystal monolayer VSe2. iphy.ac.cn Researchers have successfully used MBE to grow continuous VSe2 films and have demonstrated that the film's morphology can be tailored by tuning growth parameters. acs.org The ultra-high vacuum conditions ensure the highest achievable purity by minimizing the incorporation of contaminants into the growing film. wikipedia.org This technique is fundamental for creating the advanced quantum nanostructures and heterostructures needed for novel electronic and spintronic devices. wikipedia.org
| Parameter | Description | Example Value/Material | Reference |
|---|---|---|---|
| Environment | The vacuum condition inside the growth chamber. | Ultra-High Vacuum (UHV) | wikipedia.org |
| Vanadium Source | High-purity elemental vanadium evaporated from an e-beam evaporator. | Vanadium rod | iphy.ac.cn |
| Selenium Source | High-purity elemental selenium evaporated from a Knudsen cell. | Selenium pellets | iphy.ac.cn |
| Substrate | The single-crystal surface for epitaxial growth. | Highly Oriented Pyrolytic Graphite (HOPG) | iphy.ac.cnacs.org |
| Substrate Temperature | The temperature of the substrate during deposition. | ~493 K | iphy.ac.cn |
Solution-Based Synthesis Approaches for VSe2 Nanostructures
Solution-based methods offer advantages in terms of scalability, cost-effectiveness, and the ability to produce a wide variety of nanostructures that are not easily accessible through vapor-phase techniques.
Solvothermal synthesis is a versatile solution-phase method for producing crystalline nanomaterials. For VSe2, a facile solvothermal process has been developed to synthesize ultrathin nanosheet assemblies. researchgate.netiaea.org This approach involves heating a solution of vanadium and selenium precursors in a sealed autoclave. The choice of solvent is critical for controlling the morphology of the final product.
In a specific example, N-methyl pyrrolidone (NMP) was used as the solvent. researchgate.netiaea.org NMP has a surface energy similar to that of many transition metal dichalcogenides, which helps to limit the crystal growth along the c-axis (the direction perpendicular to the layers), thereby promoting the formation of ultrathin nanosheets. iaea.org This method provides a general pathway for the rational growth of ultrathin nanosheets of VSe2 and other related materials. iaea.org The resulting ultrathin VSe2 nanosheets have shown promise as electrode materials in electrochemical applications. researchgate.netiaea.org
Liquid-phase exfoliation (LPE) is a scalable and cost-effective "top-down" method for producing 2D materials from their bulk layered counterparts. nih.govresearchgate.net The principle behind LPE is to overcome the weak van der Waals forces that hold the layers of the bulk crystal together. VSe2 is well-suited for this technique due to its weak interlayer interactions. researchgate.net
The process typically involves subjecting the bulk VSe2 powder to high-energy processes like ultrasonication or high-shear mixing in a carefully selected liquid solvent. nih.gov The applied energy creates cavitation bubbles that collapse and exfoliate the bulk material into individual or few-layer nanosheets. nih.gov The choice of solvent is crucial for both efficient exfoliation and the stabilization of the resulting nanosheet dispersion to prevent reaggregation. rsc.org Surfactants or other stabilizing agents can also be added to enhance exfoliation efficiency, particularly in environmentally benign solvents like water. nih.govrsc.org LPE is an attractive approach for producing large quantities of solution-processed 2D VSe2 for applications in composites, energy storage, and printed electronics. nih.gov
Controlled Morphology and Dimensionality in VSe2 Materials
The ability to control the morphology (shape) and dimensionality (thickness) of VSe2 is essential for tuning its properties and performance in various applications. The choice of synthesis method and the precise tuning of its parameters are the primary levers for achieving this control.
In solution-based approaches, dimensionality can be controlled through the strategic choice of solvents. As seen in the solvothermal synthesis of VSe2, using a solvent like N-methyl pyrrolidone that preferentially interacts with the basal plane can inhibit vertical growth and promote the formation of ultrathin 2D nanosheets. iaea.org Thus, by manipulating kinetic and thermodynamic factors across different synthesis techniques, a high degree of control over the final structure of VSe2 materials can be achieved.
Nanosheet and Nanoparticle Architectures of VSe2
The synthesis of two-dimensional (2D) VSe2 nanosheets and three-dimensional (3D) nanoparticles has been a focal point of research due to their high surface area and distinct physical properties compared to bulk VSe2. A variety of methods, ranging from top-down exfoliation to bottom-up chemical synthesis, have been established.
Several key methodologies are employed for the synthesis of VSe2 nanostructures:
Chemical Vapor Deposition (CVD): This bottom-up approach allows for the growth of high-quality, thin VSe2 nanosheets. rsc.orgresearchgate.net A notable CVD strategy involves the selenium-driven transformation of single-crystalline Vanadium Pentoxide (V2O5) nanosheets. nih.govnih.gov By precisely controlling the selenium vapor pressure, a stepwise transition from V2O5 to VSe2 is achieved, yielding highly crystalline trigonal VSe2 nanosheets. nih.govnih.govdntb.gov.ua This method offers excellent control over the material's structural composition with atomic precision. nih.gov
Liquid Phase Exfoliation (LPE): This top-down method involves the exfoliation of bulk VSe2 crystals into ultrathin nanosheets, typically in a solvent like formamide. dtic.mil VSe2 powder can also be used as a starting material for liquid exfoliation, often assisted by sonication and sometimes involving the intercalation of lithium ions to facilitate the separation of the layers. ossila.com
Hydrothermal and Solvothermal Synthesis: These techniques involve chemical reactions in aqueous or organic solvents at elevated temperatures and pressures. A one-step solvothermal method has been used to synthesize VSe2 nanosheets with abundant Selenium vacancies. researchgate.net Another facile solvothermal process, using N-methyl pyrrolidone as the solvent, has been developed to produce ultrathin VSe2 nanosheet assemblies by limiting crystal growth along the c-axis. researchgate.net
Pulsed Laser Ablation (PLA): This is another top-down, surfactant-free method. It uses a high-power laser to ablate a bulk VSe2 target in a liquid medium (like deionized water) to produce colloidal nanoparticles. acs.org These nanoparticles can then be further processed, for instance by ultrasonication-assisted lithium intercalation, to produce 2D nanosheets. acs.org
Molecular Beam Epitaxy (MBE): This technique allows for the growth of single-layer VSe2 on a substrate, such as Au(111). The fabrication is achieved through the simultaneous deposition of vanadium and an excess of selenium onto the substrate held at a specific temperature (e.g., 300 °C), resulting in a homogeneous single layer. nih.gov
The table below summarizes various synthesis methods for VSe2 nanosheets and nanoparticles.
| Synthesis Method | Precursor(s) | Resulting Architecture | Key Features |
| Chemical Vapor Deposition (CVD) | Vanadium Dioxide (VO2), Selenium (Se) mdpi.com | Thin Nanosheets rsc.org | High crystallinity; precise control over thickness and composition. nih.gov |
| Liquid Phase Exfoliation (LPE) | Bulk VSe2 Crystal/Powder dtic.milossila.com | Ultrathin Nanosheets dtic.mil | Scalable production; can be assisted by sonication and intercalation. ossila.comacs.org |
| Solvothermal/Hydrothermal | Vanadium and Selenium sources researchgate.netresearchgate.net | Nanosheet Assemblies researchgate.net | Good for creating materials with controlled vacancies or defects. researchgate.net |
| Pulsed Laser Ablation (PLA) | Bulk VSe2 Rock acs.org | Nanoparticles (NPs), Nanosheets (NSs) acs.org | Surfactant-free; produces colloidal solutions. acs.org |
| Molecular Beam Epitaxy (MBE) | Vanadium (V), Selenium (Se) nih.gov | Single-layer Nanosheets nih.gov | High-purity films on specific substrates; precise structural control. nih.gov |
Quantum Dot Fabrication and Their Enhanced Properties
Vanadium Selenide (B1212193) quantum dots (QDs) represent the ultimate in nanoscale architecture, confining electrons in all three dimensions. This confinement leads to unique quantum mechanical properties not observed in their 2D or bulk counterparts.
The primary method for fabricating VSe2 QDs is through the dimensional reduction of larger nanostructures. A common technique is the tip sonication of pre-synthesized VSe2 nanosheets. researchgate.net This process uses high-intensity ultrasonic waves to break down the 2D nanosheets into zero-dimensional (0D) quantum dots, typically with sizes ranging from 3 to 6 nanometers. researchgate.net
The transition from 2D nanosheets to 0D quantum dots induces significant changes in the material's properties due to two main effects:
Quantum Confinement Effect: When the size of the semiconductor crystal is reduced to dimensions comparable to its exciton (B1674681) Bohr radius, the continuous energy bands of the bulk material transform into discrete energy levels. directorstalk.net This quantum confinement leads to a size-dependent widening of the bandgap. directorstalk.nettandfonline.com As the QD size decreases, the bandgap increases, causing a blue shift in light absorption and emission, meaning smaller dots emit higher-energy, shorter-wavelength light. directorstalk.netyoutube.com This tunability of optical and electronic properties is a hallmark of quantum dots. directorstalk.net
These effects result in enhanced properties for VSe2 QDs compared to nanosheets. The high density of active edge sites significantly improves their electrocatalytic performance. researchgate.net The tunable electronic structure due to quantum confinement opens possibilities for their use in novel optoelectronic devices. tandfonline.com
The table below outlines the key characteristics and enhanced properties of VSe2 quantum dots.
| Property | Description | Origin |
| Tunable Bandgap | The energy gap can be controlled by altering the size of the quantum dot. tandfonline.com | Quantum Confinement Effect directorstalk.net |
| Enhanced Catalytic Activity | Significantly improved performance in electrocatalytic reactions (e.g., HER). researchgate.net | High density of catalytically active edge sites. researchgate.net |
| Discrete Energy Levels | Continuous energy bands of the bulk material are replaced by discrete, quantized energy levels. directorstalk.net | Quantum Confinement Effect directorstalk.net |
| Size-Dependent Photoluminescence | The wavelength of emitted light can be tuned by changing the QD size. mdpi.com | Quantum Confinement Effect directorstalk.net |
Defect Engineering and Stoichiometry Control in Vanadium Selenide
Point Defects and Vacancy Engineering in VSe2
Point defects, such as atomic vacancies, are inherent in the crystal lattice of 2D materials and can significantly govern their physical and chemical properties. In VSe2, both vanadium and selenium vacancies can be formed, and their concentration and type profoundly influence the material's behavior.
Native point defects can form in VSe2 during synthesis at elevated temperatures or under specific environmental conditions. Due to the material's reduced dimensionality, these defects have a much stronger impact on its properties compared to bulk counterparts.
Formation: Density Functional Theory (DFT) calculations have been employed to determine the energy required to form these vacancies. The formation of both selenium (VSe) and vanadium (VV) monovacancies in T-VSe2 and H-VSe2 monolayers has been found to be less favorable than in many other common transition-metal dichalcogenides (TMDs) researchgate.net. This suggests a higher intrinsic stability in the VSe2 lattice. The calculated formation energies highlight the conditions under which these defects are likely to appear researchgate.netresearchgate.net.
| Defect Type | Phase | Formation Energy (Eform) [eV] |
|---|---|---|
| Selenium Vacancy (VSe) | T-VSe2 | 5.31 |
| Selenium Vacancy (VSe) | H-VSe2 | 5.60 |
| Vanadium Vacancy (VV) | T-VSe2 | 10.08 |
| Vanadium Vacancy (VV) | H-VSe2 | 13.03 |
Impact:
Electronic and Magnetic Properties: Selenium vacancies have a notable effect on the magnetic properties of VSe2 monolayers. Theoretical studies indicate that an increasing concentration of Se vacancies leads to a decrease in the magnetic moment of vanadium atoms and weaker ferromagnetic coupling. This strong dependence of magnetism on the concentration and type of Se vacancies may help explain experimental inconsistencies researchgate.net. The presence of both VSe and VV defects significantly tunes the electronic structure of VSe2 monolayers researchgate.net.
Electrochemical Performance: The introduction of vacancies can create more electrochemically active sites. For instance, Se vacancy-rich VSe2 nanosheets have been synthesized and shown to significantly enhance lithium-ion diffusion kinetics, leading to remarkable reversible capacity when used as an anode material for lithium-ion batteries rsc.org.
The density of defects, particularly selenium vacancies, can be controlled through post-synthesis treatments. It has been demonstrated that sequential annealing of single-layer VSe2 at elevated temperatures leads to a structural transition caused by the selective loss of Se atoms. This process creates a defective phase. Intriguingly, this transformation is reversible; the defective phase can be converted back to the pristine VSe2 structure by resupplying selenium. This reversible structural manipulation highlights a method for dynamically controlling defect density in VSe2.
Doping Strategies for VSe2 Property Modulation
Doping, the intentional introduction of impurity atoms, is a powerful technique to alter the electronic structure and thus the properties of a material. Both metallic and nonmetallic elements can be used to dope (B7801613) VSe2.
Doping VSe2 with other transition metals can enhance its properties for specific applications, such as energy storage.
Cobalt (Co) Doping: Experimental and theoretical investigations have been conducted on the effect of cobalt doping in 1T-VSe2. Studies have found that the insertion of cobalt enhances the energy storage performance, specifically the specific capacitance, which is attributed to a synergistic interplay between the cobalt heteroatom and the VSe2 host researchgate.net.
Manganese (Mn) Doping: The effects of manganese doping in VSe2 have also been investigated for energy storage applications. Research has shown that Mn doping enhances the energy storage performance of VSe2, making it a promising material for high-performance supercapacitors epa.gov. The improved performance is linked to modifications in the material's morphology and crystal structure researchgate.net.
The introduction of nonmetal atoms as dopants into the VSe2 lattice, either by substituting vanadium or selenium atoms, can effectively tune its catalytic properties. Density Functional Theory (DFT) calculations have been used to explore the influence of various nonmetal (NM) dopants on the catalytic activity of monolayer VSe2 for hydrogen and oxygen electrocatalysis.
The study investigated dopants such as Carbon (C), Nitrogen (N), Oxygen (O), Phosphorus (P), Sulfur (S), Fluorine (F), Chlorine (Cl), Bromine (Br), and Iodine (I). The results indicate that specific dopants can significantly enhance catalytic performance. For instance, a VSe2 monolayer with a phosphorus atom substituting a vanadium atom (P@V) or a bromine atom substituting a vanadium atom (Br@V) exhibits high catalytic activity for the hydrogen evolution reaction.
| Dopant (NM) | Substitution Site | Notation | Impact on Catalytic Activity (HER) |
|---|---|---|---|
| Phosphorus | Vanadium | P@V | High activity, ΔGH= 0.08 eV |
| Bromine | Vanadium | Br@V | High activity, ΔGH = -0.03 eV |
| Carbon | Selenium/Vanadium | C@Se / C@V | Modulated activity |
| Nitrogen | Selenium/Vanadium | N@Se / N@V | Modulated activity |
| Oxygen | Selenium/Vanadium | O@Se / O@V | Modulated activity |
| Sulfur | Selenium/Vanadium | S@Se / S@V | Modulated activity |
Atomic Scale Structural Features and Their Influence on VSe2 Properties
The fundamental properties of VSe2 are intrinsically linked to its atomic structure, including its crystal phase and dimensional characteristics like bond lengths and layer thickness.
VSe2 can exist in different structural phases, or polytypes, with the most common being the 1T (trigonal) and 2H (hexagonal) phases. These phases differ in their atomic coordination and stacking patterns.
1T Phase: In the 1T phase, the vanadium atoms are in an octahedral coordination. This phase is typically metallic dtic.mil.
2H Phase: The 2H phase features trigonal prismatic coordination. DFT computations suggest that while the VSe2 bulk and T-phase monolayer are metallic, the H-phase monolayer is a semiconductor dtic.mil.
These different phases exhibit distinct electronic and magnetic properties. For example, DFT calculations show that various bulk phases are all ferromagnetic metals, but with different magnetic moments dtic.mil. The transition between these phases involves a relatively low energy barrier, indicating that structural phase transitions can occur and significantly influence the material's transport and thermal properties.
Key structural parameters for the VSe2 monolayer have been calculated, showing slight differences between the phases dtic.mil.
Bond Lengths: The Se-V bond length is 2.48 Å in the T phase and 2.50 Å in the H phase.
Monolayer Thickness: The thickness of the T-phase monolayer is 3.15 Å.
Heterostructures and Interfacial Phenomena of Vanadium Selenide
Fabrication and Characterization of Van der Waals Heterostructures involving VSe2
The creation of high-quality vdW heterostructures is crucial for harnessing their emergent properties. Various techniques have been employed to fabricate VSe2-based heterostructures, primarily involving physical combination, deposition, and solvothermal synthesis. opticsjournal.net Characterization of these structures relies on a suite of advanced microscopic and spectroscopic techniques to probe their atomic and electronic landscapes.
Heterostructures composed of VSe2 and graphene have garnered significant attention due to the potential for combining the metallic nature of VSe2 with the exceptional electronic properties of graphene. acs.orgresearchgate.netarxiv.orgarxiv.orgresearchgate.netacs.org
Fabrication and Characterization: High-quality monolayer VSe2 has been successfully grown on epitaxial graphene-covered SiC substrates. researchgate.net The resulting heterostructures exhibit atomically sharp interfaces, a prerequisite for efficient interlayer interactions. Characterization techniques such as femtosecond time-resolved reflectivity measurements are employed to investigate the ultrafast dynamics at the interface. acs.orgresearchgate.netarxiv.orgarxiv.orgresearchgate.netacs.org
Interfacial Interactions: Studies have revealed ultrafast and efficient hot electron transfer from VSe2 to graphene, occurring within a timescale of 100 femtoseconds. acs.orgresearchgate.netarxiv.orgarxiv.orgresearchgate.net This rapid charge transfer is a hallmark of strong interlayer coupling. acs.orgresearchgate.netarxiv.orgarxiv.orgresearchgate.net The interaction between VSe2 and graphene fundamentally influences the properties of these low-dimensional materials. arxiv.org However, the electronic structure of monolayer VSe2 is not significantly perturbed by charge-transfer doping from adjacent materials due to its large density of states at the Fermi level. nih.gov
Table 1: Interfacial Dynamics in VSe2/Graphene Heterostructures
| Phenomenon | Timescale | Significance |
|---|---|---|
| Hot Electron Transfer | ~100 fs | Indicates strong interlayer coupling and efficient charge transport. acs.orgresearchgate.netarxiv.orgarxiv.orgresearchgate.net |
Combining VSe2 with other transition metal dichalcogenides (TMDs) allows for the creation of heterostructures with diverse electronic and magnetic properties.
VSe2/NbSe2: The direct synthesis of superconductor-magnet hybrid heterostructures has been achieved by growing monolayer VSe2 on superconducting NbSe2 via molecular beam epitaxy (MBE). researchgate.netaalto.ficsic.es This method yields clean and atomically sharp interfaces. acs.org Low-temperature scanning tunneling microscopy (STM) reveals a reduction of the superconducting gap of NbSe2 in the presence of the VSe2 layer, suggesting induced magnetization. researchgate.netcsic.es
VSe2/WSe2: Vertical VSe2/WSe2 heterostructures have been synthesized, and their electronic structure has been investigated. researchgate.netresearchgate.net Scanning transmission electron microscopy (STEM) has been used to characterize the moiré superlattice structure that forms at the interface. researchgate.net First-principles calculations have been employed to study the electronic band structure and density of states of different stacking configurations. researchgate.net
VSe2/MoS2: While specific experimental studies on VSe2/MoS2 heterostructures are less common in the provided context, the principles of fabricating TMD heterostructures through methods like chemical vapor deposition (CVD) and mechanical stacking are well-established and applicable. bohrium.comrsc.orgresearchgate.netmdpi.com The properties of such heterostructures are expected to be governed by the band alignment and interlayer coupling between the two TMDs.
Table 2: Properties of VSe2/TMD Heterostructures
| Heterostructure | Fabrication Method | Key Observation |
|---|---|---|
| VSe2/NbSe2 | Molecular Beam Epitaxy (MBE) | Reduction of superconducting gap in NbSe2. researchgate.netcsic.es |
| VSe2/WSe2 | - | Formation of moiré superlattice. researchgate.net |
MXenes, a class of 2D transition metal carbides and nitrides, offer another platform for creating novel heterostructures with VSe2.
A 3D ternary hybrid structure of metallic VSe2, Ti3C2Tx MXene, and carbon nanotubes has been designed. researchgate.net This architecture aims to leverage the synergistic effects between the components for applications such as energy storage. researchgate.net First-principles calculations on VS2/MXene heterostructures suggest significant Li storage capacities, indicating their potential as anode materials for Li-ion batteries. rsc.org The interaction between MXenes and other 2D materials like graphene is sensitive to surface functional groups and stacking order, which influences adhesion energy and charge transfer. ornl.govaps.org
Interfacial Charge Transfer and Electronic Reconstruction in VSe2 Heterostructures
Interfacial charge transfer is a fundamental process in vdW heterostructures that governs their electronic properties. In VSe2/graphene systems, ultrafast hot electron transfer from VSe2 to graphene is a dominant process. acs.orgresearchgate.netarxiv.orgarxiv.orgresearchgate.net This charge transfer can be influenced by the work function difference between the constituent layers. For instance, in Ti3C2(OH)2/graphene heterostructures, electrons transfer from the MXene to graphene. ornl.gov
Electronic reconstruction, the rearrangement of electronic states at an interface, is another critical phenomenon. aps.org In heterostructures of bilayer graphene and monolayer MXene, the interface breaks the symmetry of the bilayer graphene, and charge transfer can lead to an interfacial electric field that opens a bandgap. ornl.gov While the metallic nature of VSe2 with its high density of states makes it somewhat resilient to charge-transfer doping, the subtle electronic reconstructions at the interface can still modulate its properties. nih.gov
Strain and Interlayer Coupling Effects at VSe2 Interfaces
Both strain and interlayer coupling are powerful tools for tuning the properties of VSe2 heterostructures.
Strain Effects: Tensile strain can flexibly tune the magneto-electronic properties of VSe2 nanostructures. rsc.org For instance, it can induce magnetic phase transitions and increase the magnetic moment. rsc.org In other TMD heterostructures like MoS2-WSe2, compressive strain can induce a transition to a direct band gap. researchgate.net This demonstrates the potential of strain engineering to tailor the electronic and optoelectronic properties of VSe2-based heterostructures.
Interlayer Coupling Effects: The interlayer coupling in VSe2/graphene heterostructures is evidenced by the ultrafast charge transfer and coherent acoustic phonon dynamics. acs.orgresearchgate.netarxiv.orgarxiv.orgresearchgate.net This coupling is crucial for the emergent properties of the heterostructure. acs.org In MoS2/graphene systems, the interfacial layer-breathing force constant has been found to be comparable to the intrinsic interlayer forces within the individual materials, indicating strong interaction. nih.gov The strength of this coupling can be modulated by factors such as the stacking angle between the layers. researchgate.net
Theoretical and Computational Investigations of Vanadium Selenide
First-Principles Calculations for VSe2 Systems
First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, serve as a cornerstone for the theoretical understanding of VSe2. These methods provide a powerful framework for predicting and explaining the material's properties from its electronic structure.
Density Functional Theory (DFT) Applications in VSe2 Research
Density Functional Theory (DFT) is the most widely used first-principles method for investigating the properties of VSe2. DFT calculations have been extensively applied to explore the structural stability, electronic band structure, magnetic ordering, and effects of strain on VSe2.
DFT studies have been crucial in characterizing the two primary polymorphs of VSe2: the trigonal (1T) and hexagonal (2H) phases. osti.gov Calculations have shown that all VSe2 materials, from bulk to monolayers and their derived nanostructures, are ferromagnetic. osti.govurfu.ru However, their electronic properties are quite versatile. For instance, bulk VSe2 in both T and H phases, as well as the T-phase monolayer, are predicted to be metallic, whereas the H-phase monolayer is a semiconductor. osti.govurfu.ru
First-principles calculations have also been employed to study structural phase transitions between the H and T phases of VSe2. nih.govcacrdelhi.comrsc.org These studies have revealed a relatively low energy barrier for this transition in the monolayer, on the order of 0.60 eV, suggesting that it can be overcome by moderate heating. nih.govcacrdelhi.comrsc.org Furthermore, DFT simulations indicate that substrate-induced strain can be a determining factor in the observed phase, with the T phase being the ground state under tensile strain. nih.govcacrdelhi.comrsc.org The electronic and magnetic properties are also highly sensitive to the structure. arxiv.org For example, DFT calculations have shown that the ferromagnetic configuration is the ground state for all stable and intermediate atomic structures during the H to T phase transition. nih.govcacrdelhi.comrsc.org
The electronic band structure of VSe2 has been a key focus of DFT investigations. researchgate.net For the VSe2 monolayer, the projected density of states (PDOS) reveals that the states near the Fermi level are primarily composed of V-3d orbitals. researchgate.net DFT has also been used to explore the effects of interfacing VSe2 with other materials, such as copper, where it was found that the metallic properties of the VSe2 monolayer are retained. researchgate.net
Below is a table summarizing representative structural and electronic properties of VSe2 polymorphs calculated using DFT.
| VSe2 Phase | Lattice Constant (a) (Å) | V-Se Bond Length (Å) | Electronic Property |
|---|---|---|---|
| T-phase Monolayer | 3.34 | 2.48 | Metallic |
| H-phase Monolayer | 3.65 | 2.50 | Semiconducting |
| Bulk (T-phase) | 3.35 | 2.48 | Metallic |
Quantum Monte Carlo (QMC) Studies for Enhanced Accuracy in VSe2 Calculations
While DFT is a powerful tool, it relies on approximations for the exchange-correlation functional, which can sometimes lead to discrepancies with experimental results, particularly for systems with strong electron correlation. Quantum Monte Carlo (QMC) methods, such as Diffusion Monte Carlo (DMC), offer a higher level of accuracy by directly solving the many-body Schrödinger equation. bohrium.com
QMC studies have been employed to resolve controversies regarding the structural parameters and relative phase stability of 2D VSe2. researchgate.net The close lattice match and similar total energies of the T and H phases make it challenging for standard DFT to definitively determine the ground state. researchgate.net High-accuracy DMC calculations, combined with structural optimization techniques, have provided more precise values for the lattice constants and bond distances of both phases. researchgate.net
One key finding from DMC simulations is that for freestanding monolayer VSe2, the H-phase is energetically more favorable than the T-phase. researchgate.net The energy difference between the two phases was determined to be approximately 0.06 eV per formula unit. researchgate.net This level of accuracy is crucial for constructing reliable phase diagrams and understanding the conditions under which one phase transforms into the other. researchgate.net
The following table presents a comparison of structural parameters for monolayer VSe2 calculated using DFT and the more accurate DMC method.
| Method | VSe2 Phase | Lattice Constant (a) (Å) | V-Se Distance (Å) |
|---|---|---|---|
| DMC | T-VSe2 | 3.414(12) | 2.505(7) |
| DMC | H-VSe2 | 3.335(8) | 2.503(5) |
| DFT (PBE) | T-VSe2 | 3.34 | 2.48 |
| DFT (PBE) | H-VSe2 | 3.65 | 2.50 |
Atomistic Simulations and Predictive Modeling for VSe2
Atomistic simulations provide a bridge between the quantum mechanical descriptions of first-principles calculations and the macroscopic behavior of materials. These methods are essential for understanding the dynamic and thermodynamic properties of VSe2 over larger length and time scales.
Molecular Dynamics Simulations for Structural Stability
Molecular dynamics (MD) simulations are a powerful tool for investigating the structural stability and phase transitions of materials at finite temperatures. In MD, the classical equations of motion are solved for a system of atoms, with the interatomic forces typically derived from first-principles calculations or empirical potentials.
While detailed MD simulation studies focusing solely on the structural stability of VSe2 are not as prevalent as DFT studies, the principles of MD are often integrated with first-principles calculations to assess thermal stability. For instance, ab-initio molecular dynamics (AIMD) can be used to simulate the evolution of the atomic structure at various temperatures, providing insights into the material's stability and potential decomposition pathways. The thermal expansion of VSe2 has been studied, revealing anomalous behavior where the in-plane thermal expansion coefficient is greater than the out-of-plane one for a layer compound. This behavior is attributed to the electronic structure and a decrease in the c/a ratio with increasing temperature.
Phase Diagram Determination of VSe2 Polymorphs
Theoretical calculations have been instrumental in constructing phase diagrams that delineate the stability regions of different VSe2 polymorphs under varying conditions such as strain and pressure. By calculating the total energies of the T and H phases as a function of lattice parameters, a phase diagram can be constructed. researchgate.net
These calculations have shown that a phase transition from the H-phase to the T-phase can be induced by applying tensile strain. researchgate.net This is significant as it suggests that the choice of substrate, which can induce strain, plays a critical role in determining the crystal structure of epitaxially grown VSe2 monolayers. nih.govcacrdelhi.comrsc.org
Furthermore, high-pressure studies combined with DFT calculations have revealed pressure-induced structural phase transitions. At approximately 11 GPa, VSe2 undergoes a first-order structural transition from the 1T phase to a 3R polytype. An isostructural transition is also observed at around 4 GPa, characterized by changes in the V-Se bond length and Se-V-Se bond angle.
Modeling of Electronic, Magnetic, and Vibrational Properties in VSe2
Computational modeling provides detailed insights into the electronic, magnetic, and vibrational properties of VSe2, which are crucial for its potential applications.
The electronic properties of VSe2 are highly dependent on its structure. DFT calculations have shown that the VSe2 bulk and few-layers in both T and H phases, as well as the T monolayer, are metallic. osti.govurfu.ru In contrast, the H monolayer is a semiconductor. osti.govurfu.ru The metallic nature of the T-phase is attributed to the significant overlap of the V 3d orbitals.
From a magnetic standpoint, first-principles calculations have consistently shown that the ferromagnetic configuration is the ground state for VSe2. nih.govcacrdelhi.comrsc.org The magnetic moment is primarily localized on the vanadium atoms. The interplay between the magnetic ordering and the structural phase is a key area of investigation, with calculations indicating that the structural transition from the H to T phase can influence the magnetic properties. nih.gov
Vibrational properties, which are essential for understanding the dynamic stability and thermal properties of materials, have also been modeled. The calculation of phonon dispersions using DFT can reveal the presence of soft phonon modes, which can be indicative of a structural instability or a charge density wave (CDW) transition. arxiv.org For VSe2, phonon dispersion calculations have confirmed the presence of a soft phonon mode that leads to the 4a × 4a CDW pattern observed in the second layer of 1T-VSe2 films. arxiv.org The magnetic configuration has also been shown to have a discernible influence on the vibrational properties of VSe2. nih.govcacrdelhi.comrsc.org
Electron-Phonon Interaction Calculations
The interaction between electrons and phonons (quantized lattice vibrations) is fundamental to understanding the transport, optical, and superconducting properties of materials. In the context of VSe2, theoretical calculations are employed to probe these interactions, often starting with an analysis of the material's vibrational modes.
A key aspect of these investigations is the calculation of the phonon dispersion spectrum. For instance, in the H-phase VSe2 monolayer, phonon dispersion has been obtained using spin-polarized Density Functional Theory (DFT). researchgate.net The absence of imaginary frequencies in the calculated phonon dispersion curves across the Brillouin zone indicates the dynamic stability of the material's crystal structure. researchgate.net This foundational analysis of lattice dynamics is the first step required to compute electron-phonon coupling strengths, which dictate how strongly electrons are scattered by lattice vibrations. While detailed calculations of the electron-phonon coupling constant in VSe2 are complex, the stability confirmed by phonon dispersion studies provides the necessary groundwork for such advanced theoretical explorations. researchgate.netscispace.com
Heisenberg Spin Models and Exchange Parameter Determination
To accurately describe the magnetism and thermal stability of VSe2, particularly in its two-dimensional monolayer form, researchers utilize the Heisenberg spin model. rsc.orgresearchgate.net This model simplifies the complex quantum mechanical interactions between magnetic moments (spins) on the vanadium atoms into a set of exchange parameters (J) that describe the strength and nature (ferromagnetic or antiferromagnetic) of the coupling between neighboring spins.
First-principles calculations are essential for determining these exchange parameters. Studies on the 1T-VSe2 monolayer have revealed that a comprehensive model must include at least three shells of nearest-neighbor Heisenberg exchange interactions (J1, J2, J3) as well as higher-order interactions to accurately capture its magnetic behavior. rsc.orgresearchgate.net
In the H-phase VSe2 monolayer, which exhibits a broken inversion symmetry, Dzyaloshinskii–Moriya (DM) interactions are also considered alongside the standard Heisenberg exchange. aip.org The DM interaction, an antisymmetric exchange coupling, can lead to complex magnetic textures. Through first-principles calculations, the scalar Heisenberg exchange parameters and DM interaction parameters have been determined for H-VSe2. aip.org
Furthermore, these magnetic interactions can be manipulated. Carrier doping, for example, has been shown to significantly alter the exchange parameters in H-VSe2 monolayers. researchgate.netaip.org Monte Carlo simulations based on the extended Heisenberg model, using parameters derived from these DFT calculations, have demonstrated that carrier doping can substantially enhance the material's Curie temperature from 240 K to 330 K. aip.org In some cases, the interplay between the Heisenberg exchange interaction, the Dzyaloshinskii–Moriya interaction, and magnetocrystalline anisotropy can lead to complex magnetic ground states, such as spin spirals or cycloidal states, particularly when the system is modulated via electron doping. rsc.orgresearchgate.net
The following tables summarize key magnetic interaction parameters calculated for VSe2 monolayers.
Table 1: Calculated Magnetic Interaction Parameters for H-VSe2 Monolayer
| Parameter | Symbol | Value (meV) | Notes |
|---|---|---|---|
| Scalar Heisenberg Exchange | - | 20.02 | Derived from first-principles calculations. aip.org |
| DM Interaction (z-component) | Dz | 0.4 | Calculated including spin-orbit coupling. aip.org |
Table 2: Effect of Carrier Doping on Heisenberg Exchange in H-VSe2
| Carrier Doping (e/cell) | Heisenberg Exchange Parameter (J) (meV) |
|---|---|
| -0.10 (Hole doping) | ~22.5 |
| 0.00 (Intrinsic) | 20.02 |
| 0.10 (Electron doping) | ~19.0 |
Data are estimated from graphical representations in cited research. researchgate.netresearchgate.net
Advanced Spectroscopic and Microscopic Characterization of Vanadium Selenide
Electronic Structure Probes
To unravel the complex electronic behavior of VSe2, particularly the interplay between its metallic nature and collective electronic states like the CDW, probes that can map out the electronic energy levels and spatial distribution of electronic states are indispensable.
Angle-Resolved Photoemission Spectroscopy (ARPES) for Band Mapping and Fermi Surface Analysis
Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique that directly maps the electronic band structure of crystalline solids in momentum space. In the study of VSe2, ARPES has been instrumental in visualizing the bands near the Fermi level, which are crucial for understanding its transport properties and the origin of its CDW phase.
High-resolution ARPES studies on 1T-VSe2 have revealed a complex Fermi surface. The main features include ellipsoidal, electron-like pockets centered at the M points of the Brillouin zone. mdpi.com These pockets are primarily derived from Vanadium 3d orbitals. Additionally, a large spectral feature at the center of the Brillouin zone (Γ point) is attributed to Selenium 4p orbitals. mdpi.com The detailed mapping of these features is critical, as the topology of the Fermi surface, particularly the presence of flat regions, can lead to nesting instabilities, which are a potential driving mechanism for CDW formation. researchgate.net
Some studies have reported the observation of a pseudogap opening on specific flat portions of the Fermi surface below the CDW transition temperature, providing evidence for the role of three-dimensional Fermi surface nesting in driving the CDW transition in bulk VSe2. researchgate.net However, other high-resolution ARPES experiments did not observe a distinct energy gap at the Fermi level corresponding with the CDW temperature, suggesting that the origin of the CDW may be more complex than simple Fermi surface nesting and could involve strong electron-phonon coupling. mdpi.comarxiv.org Temperature-dependent ARPES measurements show that upon cooling, the V 3d and Se 4p bands shift to higher binding energies, and a sharpening of the spectral features is observed, consistent with the formation of the CDW state. researchgate.netresearchgate.net
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Fermi Surface Topology | Electron-like pockets at M points (V 3d derived); Large spectral weight at Γ point (Se 4p derived). | Dictates electronic transport and susceptibility to electronic instabilities like CDW. | mdpi.com |
| Fermi Surface Nesting | Wiggling of the Fermi surface along the kz direction, creating flat portions that could lead to nesting. | A proposed mechanism for the formation of the 3D CDW state. | researchgate.net |
| CDW Gap | Conflicting reports: some studies observe a pseudogap opening at specific k-points below TCDW, while others report no clear gap. | The nature of the electronic gap is crucial for understanding the driving mechanism of the CDW. | mdpi.comresearchgate.netarxiv.org |
| Temperature Dependence | Bands shift to higher binding energy and features sharpen upon cooling through the CDW transition. | Shows the direct impact of the CDW phase transition on the electronic band structure. | researchgate.netresearchgate.net |
Scanning Tunneling Microscopy/Spectroscopy (STM/STS) for Local Electronic States and CDW
Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) are powerful surface-sensitive techniques that provide real-space imaging of atomic structures and a direct measure of the local density of electronic states (LDOS), respectively. For VSe2, these techniques have been pivotal in visualizing the real-space manifestation of the CDW and probing its electronic signature.
STM imaging of cleaved 1T-VSe2 surfaces at temperatures below the CDW transition (~110 K) clearly reveals a periodic lattice distortion, which is the structural component of the CDW. In bulk VSe2, a 4x4 superstructure is often observed. researchgate.net In monolayer VSe2 grown on substrates like graphene, more complex CDW phases with different periodicities, such as (√7 × √3) and (2 × √3), have been identified, indicating that dimensionality and substrate interactions play a significant role in the CDW formation. researchgate.net The high-resolution images from STM can map out the domains of these CDW phases and the defects within the CDW lattice.
STS measurements, which involve recording the differential conductance (dI/dV) as a function of the bias voltage, provide a map of the LDOS. In the context of VSe2, STS has been used to probe the electronic gap associated with the CDW. A small gap or partial gap in the LDOS around the Fermi level is a key signature of the CDW state. mdpi.com For bulk 1T-VSe2, a CDW gap of approximately 12 meV has been detected by STS. mdpi.comarxiv.org The spatial variation of this gap can also be mapped, providing insights into the homogeneity of the CDW state.
| Technique | Observation | Details | Significance | Reference |
|---|---|---|---|---|
| STM | CDW Superstructure | Bulk: 4x4 periodicity. Monolayer: (√7 × √3) and (2 × √3) periodicities. | Direct real-space visualization of the periodic lattice distortion of the CDW. | researchgate.netresearchgate.net |
| STS | CDW Energy Gap | A partial gap of ~12 meV observed in the dI/dV spectra around the Fermi level. | Provides a measure of the energy scale of the electronic ordering in the CDW phase. | mdpi.comarxiv.org |
| STM/STS | CDW Domains | Imaging of distinct regions with different CDW phases or orientations. | Reveals the influence of defects and strain on the long-range order of the CDW. | researchgate.net |
Structural and Vibrational Characterization of VSe2
Understanding the crystal structure and its subtle distortions, as well as the vibrational properties of the lattice, is fundamental to comprehending the physical behavior of VSe2.
X-ray Diffraction (XRD) and Electron Diffraction for Crystal Structure and Lattice Distortions
X-ray Diffraction (XRD) is a standard technique for determining the crystal structure and lattice parameters of materials. For 1T-VSe2, XRD confirms a hexagonal crystal structure belonging to the P-3m1 space group. frontiersin.org Typical room temperature lattice parameters are approximately a = b = 0.336 nm and c = 0.609 nm. hqgraphene.com
High-pressure XRD studies have shown that 1T-VSe2 undergoes structural phase transitions. At around 13.2-15.5 GPa, a transition to a monoclinic C2/m structure is observed, which can be considered a distorted 1T phase. frontiersin.orgacs.org At even higher pressures, a further transition to a P21/m phase has been reported. frontiersin.org These studies highlight the tunability of the VSe2 crystal structure with external pressure.
Electron diffraction, often performed in a transmission electron microscope (TEM), is highly sensitive to superstructures and is therefore an excellent tool for studying the periodic lattice distortions associated with the CDW. Below the transition temperature, electron diffraction patterns of 1T-VSe2 show satellite peaks around the main Bragg peaks, which correspond to the periodicity of the CDW superstructure. For bulk VSe2, these satellite peaks are consistent with a 4a × 4a × 3c lattice distortion. frontiersin.org
| Phase | Symmetry | Lattice Parameters (Room Temp.) | Conditions | Reference |
|---|---|---|---|---|
| 1T-VSe2 | Hexagonal (P-3m1) | a = 0.336 nm, c = 0.609 nm | Ambient Pressure | hqgraphene.com |
| Phase II | Monoclinic (C2/m) | - | > ~13.2 GPa | frontiersin.org |
| Phase III | Monoclinic (P21/m) | - | > ~38.9 GPa | frontiersin.org |
| CDW Superstructure | - | 4a x 4a x 3c | T < 110 K | frontiersin.org |
Raman Spectroscopy for Vibrational Modes and Phase Validation
Raman spectroscopy probes the vibrational modes (phonons) of a material, providing a fingerprint of its crystal structure and bonding. For 1T-VSe2, the most prominent Raman-active mode is the A1g mode, which corresponds to the out-of-plane vibrations of the Selenium atoms. aip.org At room temperature, this peak is typically observed around 203-206 cm⁻¹. aip.orgresearchgate.net
Temperature-dependent Raman spectroscopy is particularly useful for studying the CDW transition in VSe2. As the temperature is lowered towards the transition temperature of ~110 K, the frequency of the A1g mode shows an anomalous softening (a decrease in wavenumber). aip.org This softening is indicative of strong electron-phonon coupling, which is believed to play a crucial role in the formation of the CDW. Below the transition, new Raman modes can appear due to the folding of the Brillouin zone caused by the CDW superstructure.
Raman spectroscopy is also an effective tool for distinguishing between the different polytypes of VSe2. For instance, the 2H phase of VSe2, which can be obtained by annealing the 1T phase, exhibits different characteristic Raman peaks. nsf.gov This allows for straightforward phase validation in synthesized or processed VSe2 samples.
| Phase | Mode | Wavenumber (cm⁻¹) | Vibrational Character | Reference |
|---|---|---|---|---|
| 1T-VSe2 | A1g | ~203-206 | Out-of-plane Se vibration | aip.orgresearchgate.net |
| 1T-VSe2 | Eg | ~144 (at 10K), ~257 (at 300K) | In-plane vibrations | researchgate.net |
| 2H-VSe2 | Different characteristic peaks compared to 1T phase, used for phase identification. | nsf.gov |
Magnetic Characterization Techniques for VSe2
The magnetic properties of VSe2, especially in its monolayer form, have been a subject of intense research and debate. Various sensitive magnetic characterization techniques have been employed to probe the existence and nature of magnetic ordering in this material.
Element-specific techniques like X-ray Magnetic Circular Dichroism (XMCD) are particularly powerful as they can probe the magnetic moment of a specific element (in this case, Vanadium). XMCD studies on monolayer 1T-VSe2 have found no evidence of long-range ferromagnetic ordering down to low temperatures (6 K). aps.org However, these studies did detect a clear XMCD signal under an external magnetic field, which suggests the presence of short-range ferromagnetic and antiferromagnetic interactions between neighboring vanadium ions. aps.org The measurements also revealed a strong magnetic anisotropy. aps.org In some cases, ferromagnetism has been induced in monolayer VSe2 through proximity to a ferromagnetic material like Cobalt, with XMCD confirming an induced magnetic moment on the Vanadium atoms. arxiv.org
| Material Form | Technique | Key Finding | Magnetic Moment / Tc | Reference |
|---|---|---|---|---|
| Monolayer 1T-VSe2 | XMCD | No long-range ferromagnetism at 6 K; short-range interactions and strong magnetic anisotropy observed. | N/A for Tc | aps.org |
| Monolayer 1T-VSe2 on Co | XMCD | Induced ferromagnetism with antiferromagnetic coupling to Co. | ~0.4 µB per V atom | arxiv.org |
| Multilayer 2H-VSe2 | MCD Microscopy | Robust ferromagnetism. | Curie-Weiss T ~425 K | arxiv.org |
| Pristine 1T-VSe2 monolayer | First-principles calculations | In-plane magnetic anisotropy. | Calculated TC of 260 K | researchgate.net |
X-ray Magnetic Circular Dichroism (XMCD) for Element-Specific Magnetism
X-ray Magnetic Circular Dichroism (XMCD) is a powerful, element-specific spectroscopic technique used to probe the magnetic properties of materials. arxiv.org It provides detailed information about the electronic and magnetic states of a specific element within a compound by measuring the absorption of circularly polarized X-rays in the presence of a magnetic field. wikipedia.org This method is particularly valuable for studying magnetic materials like vanadium selenide (B1212193) (VSe2) as it can distinguish the magnetic contributions of individual elements, such as vanadium. arxiv.org
The application of XMCD to VSe2 has been crucial in investigating the ongoing debate surrounding its intrinsic magnetism. While bulk VSe2 is paramagnetic, monolayers have been predicted and, in some cases, reported to exhibit ferromagnetism, even at room temperature. arxiv.org However, these findings have been met with controversy. Several XMCD studies have reported negligible magnetic signals from pristine monolayer 1T-VSe2, even at low temperatures and high magnetic fields, suggesting the absence of long-range ferromagnetic ordering. fnal.gov Instead, these studies indicate the presence of short-range ferromagnetic and antiferromagnetic interactions between adjacent vanadium ions. fnal.gov This suggests that monolayer 1T-VSe2 is on the verge of ferromagnetism. fnal.gov
Conversely, strong XMCD signals have been detected in VSe2 when it is part of a heterostructure, for instance, when interfaced with cobalt (Co) or iron (Fe). fnal.govoaji.net In a Co/VSe2 heterostructure, XMCD studies revealed a reliable long-range magnetic order in the VSe2 monolayer. nii.ac.jp The technique demonstrated an antiferromagnetic coupling between the Co and V magnetic moments. nii.ac.jp Using sum-rule analysis on the XMCD spectra, the spin and orbital magnetic moments of the vanadium atoms can be quantified. nii.ac.jp For example, at the Co/ML-VSe2 interface, a total magnetic moment of approximately 0.4 μB per vanadium atom has been measured, which aligns more closely with theoretical predictions. nii.ac.jp
These element-specific measurements have been instrumental in clarifying that while pristine monolayer VSe2 may not possess intrinsic long-range ferromagnetic order, its magnetic properties can be significantly enhanced through interfacial hybridization. nii.ac.jp The strong magnetic anisotropy in VSe2 films has also been identified by manipulating the angle of X-ray incidence in XMCD experiments. fnal.gov
Magnetic Moments at the Co/Monolayer-VSe2 Interface Measured by XMCD
| Element | Spin Moment (mS) [μB/atom] | Orbital Moment (mL) [μB/atom] | Total Moment (mtot) [μB/atom] |
|---|---|---|---|
| Vanadium (V) | - | - | ~0.4 nii.ac.jp |
| Cobalt (Co) | - | - | - |
Note: The table presents the total magnetic moment for Vanadium as reported in the study. A negative sign for the total moment can indicate an antiparallel alignment to the moment of the adjacent element (Co). The error bar for the V spin moment is noted to be larger than 10%. nii.ac.jp
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements serve as a complementary technique to XMCD for characterizing the magnetic behavior of materials like VSe2. This method provides a macroscopic measure of how a material responds to an applied magnetic field. Studies combining XMCD with magnetic susceptibility measurements have revealed that monolayer VSe2 can be described as a frustrated magnet. ornl.govresearchgate.netornl.gov
In these investigations, while no long-range magnetic order was detected down to 2 K and in magnetic fields up to 7 T, the measurements indicated the presence of subtle spin correlations. ornl.govresearchgate.netornl.gov This lack of long-range order, despite the presence of magnetic ions, is characteristic of a frustrated magnetic system. The observed magnetic behavior is attributed to the near-energetic stability of both ferromagnetic and antiferromagnetic ground states. ornl.gov This delicate balance is influenced by atomic-scale structural characteristics, including rotational disorders and the presence of edges in the material. ornl.gov Therefore, magnetic susceptibility measurements corroborate the findings from XMCD that pristine monolayer VSe2 is not a simple ferromagnet but exhibits more complex magnetic interactions. ornl.govresearchgate.net
Other Advanced Characterization Methodologies (e.g., Muon Spectroscopy, Diffuse and Inelastic X-ray Scattering)
Muon Spectroscopy
Muon Spin Rotation, Relaxation, or Resonance (μSR), collectively known as Muon Spectroscopy, is a highly sensitive experimental technique used to probe local magnetic fields within materials. wikipedia.orgaps.org It involves implanting spin-polarized positive muons into a sample and detecting the influence of the local atomic and electronic environment on the muon's spin motion. wikipedia.orgaps.org The precession and relaxation of the muon's spin provide unique information on the static and dynamic magnetic properties of a material at an atomic level. fnal.gov Because muons can be considered a local magnetic probe, μSR is particularly effective for studying weak magnetism, short-range magnetic order, and frustrated magnetic systems. fnal.gov While μSR is a powerful tool for investigating magnetism in a wide range of layered materials, specific studies applying this technique to vanadium selenide were not prominently found in the surveyed research. aps.org
Diffuse and Inelastic X-ray Scattering
Diffuse and Inelastic X-ray Scattering are advanced techniques used to study the structural and dynamic properties of crystalline materials.
Diffuse X-ray Scattering provides information about deviations from a perfect crystal lattice, such as defects, disorder, and short-range correlations. Thermal diffuse scattering, for example, arises from atomic vibrations (phonons) and can be used to determine phonon dispersion curves. aps.orgnih.gov Crystal Truncation Rod (CTR) analysis, a technique related to diffuse scattering, has been employed to investigate the detailed atomic arrangement and out-of-plane lattice parameters of VSe2/graphene heterostructures, which is crucial for understanding how interfacial effects modulate the material's properties. arxiv.org
Inelastic X-ray Scattering (IXS) probes the collective excitations within a material, such as phonons (lattice vibrations) and magnons (spin waves). ornl.gov High-resolution IXS can measure the energy and momentum of these excitations, providing direct insight into a material's thermodynamic and magnetic properties. While IXS is a potent tool for studying the dynamics of condensed matter, detailed studies focusing specifically on the magnetic or electronic excitations in VSe2 using this method are not widely reported in the available literature. However, the technique has been used to determine the phonon dispersion in elemental vanadium, highlighting its potential applicability to VSe2. aps.org
Research Directions and Emerging Applications of Vanadium Selenide
Electrocatalytic Applications of VSe2
VSe2 is being actively investigated as a catalyst for electrochemical reactions that are central to renewable energy technologies. Its metallic nature and distinct electronic structure make it a promising candidate for facilitating these reactions.
Hydrogen Evolution Reaction (HER) Catalysis: Mechanisms and Enhancements
VSe2 has been identified as a potential catalyst for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. The HER on VSe2 is understood to proceed via the Volmer-Heyrovsky mechanism. acs.org
Several strategies are being explored to enhance the HER catalytic activity of VSe2. One approach involves the formation of alloys with other transition metal dichalcogenides. For instance, alloying semiconducting WSe2 with metallic VSe2 can enhance electrocatalytic activity for HER in acidic electrolytes. researchgate.net Similarly, creating alloys of ReSe2 and VSe2 has been shown to boost HER performance. nih.gov Doping VSe2 with elements like cobalt or iron has also been demonstrated to improve its HER performance. youtube.com Theoretical studies suggest that using VSe2 as a support for single-atom catalysts could further enhance its electrocatalytic properties. rsc.org The catalytic performance of vanadium dichalcogenides, including VSe2, can also be influenced by their morphology, with exfoliated nanosheets showing different trends in activity compared to their bulk counterparts. rsc.org
| Catalyst | Modification | Electrolyte | Key Finding |
|---|---|---|---|
| WSe2-VSe2 | Alloying | Acidic | Enhanced HER activity compared to pure WSe2. researchgate.net |
| ReSe2-VSe2 | Alloying | Acidic | Improved HER performance. nih.gov |
| VSe2 | Doping (Co, Fe) | Not Specified | Enhanced HER activity. youtube.com |
| VSe2 Nanosheets | Exfoliation | Not Specified | Better onset potential for HER (-0.25 V) compared to VSe2 nanoparticles. acs.org |
Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) Activities
The performance of VSe2 as a bifunctional catalyst for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR) has been investigated, with its activity being dependent on the material's morphology and the pH of the electrolyte. acs.org
For the OER, VSe2 nanoparticles have demonstrated catalytic activity in alkaline solutions, with an onset potential of 1.5 V. acs.org In the context of the ORR, both VSe2 nanosheets and nanoparticles are active in alkaline (0.1 M KOH) and neutral (0.5 M PBS, pH 7.0) environments. acs.org The ORR process involves approximately 2.85 electrons and exhibits a Tafel slope of 120 mV/dec in these conditions. acs.org However, VSe2 did not show any ORR catalytic activity in acidic solutions, which may be due to surface poisoning by sulfate (B86663) ions. acs.org
| Reaction | Catalyst Form | Electrolyte | Performance Metric | Value |
|---|---|---|---|---|
| OER | Nanoparticles | Alkaline | Onset Potential | 1.5 V acs.org |
| ORR | Nanosheets & Nanoparticles | Alkaline & Neutral | Electron Transfer Number | ~2.85 acs.org |
| ORR | Nanosheets & Nanoparticles | Alkaline & Neutral | Tafel Slope | 120 mV/dec acs.org |
| ORR | Nanosheets & Nanoparticles | Acidic | Activity | Inactive acs.org |
Energy Storage Research with VSe2-based Materials
The unique properties of VSe2 also make it a material of interest for energy storage applications, particularly in the development of next-generation batteries and supercapacitors.
Electrode Materials for Alkali Metal Ion Batteries (Lithium-ion, Sodium-ion)
VSe2 is being explored as a high-performance anode material for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). Its metallic conductivity is a significant advantage over many other semiconducting transition metal dichalcogenides. scirp.org The mechanism for lithium storage in VSe2 involves both intercalation and conversion reactions. researchgate.net
To enhance its performance and stability, VSe2 is often composited with carbon-based materials. For example, VSe2/graphene nanocomposites have been synthesized and have shown good electrochemical lithium storage properties. researchgate.net Another approach involves anchoring VSe2 onto a nitrogen-doped carbon matrix, which helps to inhibit the structural expansion of VSe2 and prevent the dissolution of polyselenides, leading to exceptional cycling durability. wikipedia.org One such optimized VSe2/NC anode demonstrated a capacity of 192 mAh g⁻¹ after 4500 cycles at a current density of 10 A g⁻¹ in a lithium-ion battery. wikipedia.org For sodium-ion batteries, a similar composite delivered 314.4 mAh g⁻¹ after 500 cycles at 2 A g⁻¹. wikipedia.org
| Battery Type | Electrode Material | Performance Highlight |
|---|---|---|
| Lithium-ion | VSe2/Nitrogen-doped Carbon | 192 mAh g⁻¹ at 10 A g⁻¹ after 4500 cycles. wikipedia.org |
| Sodium-ion | VSe2/Nitrogen-doped Carbon | 314.4 mAh g⁻¹ at 2 A g⁻¹ after 500 cycles. wikipedia.org |
| Lithium-ion | VSe2/Graphene | Exhibited good charge/discharge capacities and cycle stability. researchgate.net |
Supercapacitor Electrode Development and Performance
The metallic 1T phase of VSe2, with its high conductivity and large specific surface area, is a promising candidate for supercapacitor electrodes. mdpi.commdpi.comrsc.org Researchers have successfully fabricated flexible, in-plane solid-state supercapacitors using high-quality VSe2 nanosheets as the electrode material. mdpi.commdpi.comrsc.org
These VSe2-based supercapacitors exhibit electrical double-layer capacitive behavior and have a high power density, comparable to that of advanced graphene-based supercapacitors. mdpi.commdpi.comrsc.org Furthermore, these flexible devices demonstrate good mechanical stability, enduring up to 10,000 bending and fatigue cycles. mdpi.commdpi.comrsc.org This highlights the potential of VSe2 for use as built-in power sources in advanced wearable electronics. mdpi.com
| Device Type | Electrode Material | Key Features |
|---|---|---|
| Flexible in-plane solid-state supercapacitor | 1T-VSe2 nanosheets | High power density, comparable to graphene-based supercapacitors. mdpi.commdpi.comrsc.org |
| Flexible in-plane solid-state supercapacitor | 1T-VSe2 nanosheets | Good mechanical stability, withstanding up to 10,000 bending cycles. mdpi.commdpi.comrsc.org |
Spintronic Device Concepts utilizing VSe2
A particularly exciting area of research for VSe2 is in the field of spintronics, which utilizes the spin of electrons in addition to their charge. While bulk VSe2 is paramagnetic, monolayer VSe2 has been shown to exhibit strong ferromagnetic ordering that persists to above room temperature. acs.orgnih.gov This emergent property in its two-dimensional form makes VSe2 a highly attractive material for van der Waals spintronics applications. acs.orgnih.gov
Realization and Control of Half-Metallicity
The pursuit of next-generation nanospintronic devices has spurred significant research into achieving and manipulating half-metallicity in two-dimensional (2D) materials like Vanadium Selenide (B1212193) (VSe2). Half-metals are materials that act as a conductor to electrons of one spin orientation, but as an insulator or semiconductor to those of the opposite spin. This property is highly desirable for spintronic applications.
Theoretical investigations using density functional theory (DFT) have explored the potential of VSe2 in van der Waals (vdW) heterostructures, for instance, when layered with scandium carbide dioxide (Sc2CO2). aps.org Research indicates that the VSe2 layer can be switched between a semiconducting and a half-metallic state by controlling the ferroelectric polarization of the adjacent Sc2CO2 layer. aps.org
Furthermore, strain engineering has been identified as a powerful tool to modulate the electronic properties of VSe2 in its half-metallic state. aps.org In a VSe2/Sc2CO2 heterostructure, the application of uniaxial tensile strain can induce a transition in the VSe2 layer from a spin-down half-metal to a metallic state, and subsequently to a spin-up half-metal as the strain is increased from 0% to 6%. aps.org This remarkable transition is attributed to the strain-induced rearrangement of the inner vanadium atomic orbitals. aps.org The ability to reverse the spin polarization in the 2D VSe2 layer through applied strain makes it a highly attractive candidate for advanced spintronic devices. aps.org
| Strain Applied to VSe2/Sc2CO2 Heterostructure | Resulting Electronic State of VSe2 Layer |
| 0% - 2.8% | Spin-down half-metal |
| 2.8% - 4.7% | Metal |
| > 4.7% | Spin-up half-metal |
Valleytronics and Spin Injection Mechanisms
Valleytronics is a field of research that aims to utilize the valley degree of freedom of electrons in certain materials, in addition to their charge and spin, to encode and process information. Monolayer transition metal dichalcogenides (TMDs) are promising materials for valleytronics due to the "spin-valley locking" effect, where the spin of an electron is tied to its valley. nih.gov
Efficiently controlling and manipulating the valley pseudospin is crucial for the development of valley-based electronics. nih.gov One of the key mechanisms to achieve this is through spin injection. arxiv.orgacs.org This involves introducing spin-polarized charge carriers into the material, which can then selectively populate one valley over the other, leading to valley polarization. arxiv.orgacs.org
While much of the experimental work on spin injection in TMDs has focused on materials like molybdenum disulfide (MoS2) and tungsten diselenide (WSe2), the underlying principles are applicable to other members of the TMD family, including VSe2. nih.govarxiv.orgacs.org Spin injection can be achieved from a ferromagnetic electrode into a TMD-based heterojunction. arxiv.orgacs.org The resulting valley polarization can lead to the emission of circularly polarized light, which can be tuned by an external magnetic field. arxiv.orgacs.org
Another approach involves opto-valleytronic spin injection, where circularly polarized photons are used to generate spin/valley polarization in the TMD. arxiv.orgavssymposium.org This optically generated spin polarization can then be injected into an adjacent material, such as graphene, for transport. arxiv.orgavssymposium.org The magnitude and direction of the injected spin polarization can be controlled by the helicity and energy of the incident photons. arxiv.orgavssymposium.org
A novel strategy for manipulating valley polarization without the need for external magnetic fields or circularly polarized light involves the use of chiral 2D perovskites in heterostructures with TMDs. nih.gov The dangling-bond-free van der Waals interface between the chiral perovskite and the TMD can facilitate highly efficient spin injection, leading to significant valley polarization in the TMD layer. nih.gov
Magnetic Tunnel Junctions and Neuromorphic Computing
Neuromorphic computing, which aims to emulate the structure and function of biological neural networks, represents a paradigm shift in computing with the potential for extreme energy efficiency. arxiv.orgnih.gov A key component in building neuromorphic hardware is the artificial synapse, and magnetic tunnel junctions (MTJs) are emerging as a promising candidate for this role. arxiv.orgarxiv.orgresearchgate.net
MTJs are spintronic devices that exhibit a large change in electrical resistance depending on the relative magnetization orientation of their ferromagnetic layers. arxiv.org This tunable resistance can be used to store synaptic weights in a neural network. arxiv.org The inherent stochasticity in the switching of MTJs can also be leveraged to emulate the learning processes in the brain, such as spike-timing-dependent plasticity (STDP). arxiv.orgnih.gov
Recent research has demonstrated the use of MTJ-based synapses in neuromorphic networks for tasks like pattern recognition. nih.gov These networks can leverage the binary resistance states of MTJs for high-accuracy inference, while utilizing the analog nature of their stochastic switching for unsupervised Hebbian learning. arxiv.orgnih.gov Furthermore, domain wall MTJs are being explored for creating both artificial synapses and neurons, offering a path towards all-spin neuromorphic hardware. nih.gov
While VSe2 is not yet a mainstream material in MTJ-based neuromorphic computing, its intrinsic 2D ferromagnetism and metallic nature make it a compelling candidate for future research in this area. ossila.com The integration of 2D magnetic materials like VSe2 into MTJ stacks could lead to novel device functionalities and further miniaturization of neuromorphic hardware. The electrically readable complex dynamics of MTJs offer significant opportunities for advancing neuromorphic computing, and the exploration of new materials like VSe2 could be a key step in this direction. arxiv.org
Optoelectronic and Photonic Research Involving VSe2
Broadband Photodetection Mechanisms and Performance
Vanadium selenide is being investigated for its potential in broadband photodetection, covering a wide spectral range from the ultraviolet to the near-infrared. The metallic nature of the common 1T phase of VSe2 can lead to high dark currents, which limits the sensitivity of photodetectors. researchgate.net However, research has shown that a metal-semiconductor phase transition from the 1T to the 2H phase can be induced in multilayer VSe2 through thermal annealing. researchgate.net
Photodetectors based on the semiconducting 2H-VSe2 exhibit significantly lower dark currents and a broad spectral response from 405 nm to 1550 nm. researchgate.net These devices have demonstrated impressive performance metrics, particularly in the 1550 nm optical communication band, outperforming photodetectors based on 1T-VSe2 and other 2D materials. researchgate.net
Another approach to broadband photodetection involves creating heterojunctions, such as a VSe2@n-Si Schottky-type photodetector. researchgate.net These devices have shown a high photoresponse in the UV-visible range and a broad detection range. researchgate.net The built-in electric field at the junction allows for self-driven photodetection at zero bias, which is advantageous for low-power applications. researchgate.net
The photodetection mechanism in these devices is based on the generation of electron-hole pairs upon light absorption, which are then separated by the electric field and collected at the electrodes, resulting in a photocurrent. The performance of VSe2-based photodetectors can be characterized by several key parameters:
| Parameter | 2H-VSe2 Photodetector (at 1550 nm, Vsd = 1 V) | VSe2@n-Si Photodetector |
| Responsivity (R) | Up to 75.26 A W⁻¹ researchgate.net | ~0.22 A W⁻¹ (at 590 nm) researchgate.net |
| Detectivity (D*) | Up to 1.45 × 10¹⁰ Jones researchgate.net | 4.14 × 10¹¹ Jones (at zero bias) researchgate.net |
| ON/OFF Ratio | - | 1.1 × 10⁵ (at zero bias) researchgate.net |
Tunable Optical Properties and Nonlinear Optics in VSe2
The optical properties of VSe2 can be tuned by interfacing it with other materials. For example, first-principles calculations have shown that the presence of copper atoms on a VSe2 monolayer can significantly alter its optical properties, even though the metallic nature of the VSe2 is preserved. mdpi.com The real and imaginary parts of the dielectric constant, which govern the material's response to light, are notably affected by the Cu/VSe2 interface. mdpi.com
VSe2 also exhibits interesting nonlinear optical (NLO) properties, which describe how a material's optical properties change with the intensity of incident light. researchgate.net These properties are crucial for applications such as optical switching and modulation in telecommunications. youtube.com Layered VSe2 prepared by liquid-phase exfoliation has been shown to exhibit broadband and wavelength-dependent nonlinear saturable absorption. researchgate.net Saturable absorption is a phenomenon where the absorption of light decreases with increasing light intensity.
This property has been leveraged to use layered VSe2 as an optical modulator for generating stable nanosecond pulses in a fiber laser. researchgate.net The VSe2 nanosheets exhibit a large modulation depth and ultrafast relaxation time, making them suitable for ultrafast photonic applications. researchgate.net
| Property | Value |
| Saturation Intensity (VSe2 nanosheets) | 14.28 MW/cm² researchgate.net |
| Modulation Depth (VSe2 nanosheets) | 19.11% researchgate.net |
Sensing Mechanisms of VSe2 (e.g., Ammonia (B1221849) Gas Sensing)
The detection of hazardous gases like ammonia (NH3) is of significant industrial importance. Two-dimensional materials like VSe2 are being explored as potential candidates for miniaturized and efficient gas sensors. mdpi.com Theoretical studies based on density functional theory (DFT) have investigated the sensing properties of VSe2 monolayers for ammonia detection. mdpi.com
Pristine VSe2 exhibits a poor affinity for NH3 molecules, with a weak interaction and low adsorption energy. mdpi.com This makes it unsuitable for practical ammonia sensing applications, as the adsorbed molecules would desorb easily, even at temperatures below room temperature. mdpi.com
However, the sensing capabilities of VSe2 can be dramatically enhanced through defect engineering, specifically by introducing selenium (Se) vacancies into the VSe2 lattice. mdpi.com The presence of Se vacancies creates active sites that bind strongly with ammonia molecules. mdpi.com This strong interaction is due to a significant charge transfer from the NH3 molecule to the defected VSe2 monolayer. mdpi.com
The adsorption energy of NH3 on VSe2 with a selenium vacancy is significantly higher than on pristine VSe2, indicating a much stronger and more stable adsorption. mdpi.com This enhanced adsorption is crucial for reliable gas sensing. The recovery process of the sensor, which involves the desorption of the gas molecules, can be facilitated by thermal annealing or ultraviolet (UV) illumination. researchgate.net
| System | Adsorption Energy (eV) | Sensing Suitability |
| Pristine VSe2 + NH3 | -0.12 mdpi.com | Poor mdpi.com |
| VSe2 with Se vacancy + NH3 | -0.97 mdpi.com | Promising mdpi.com |
The charge transfer between the adsorbate (NH3) and the adsorbent (VSe2) is a key part of the gas sensing mechanism. mdpi.com This charge transfer alters the electronic properties of the VSe2, which can be measured as a change in resistance or other electrical signals, thus enabling the detection of the gas.
Q & A
Q. How are theoretical predictions reconciled with experimental electrocatalytic data for VSe₂?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
